Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Overview of Pyridopyrimidine Heterocyclic Systems in Chemical Biology Research
Pyridopyrimidines are a class of bicyclic nitrogen-containing heterocyclic compounds that have emerged as privileged structures in chemical biology and medicinal chemistry. nih.govresearchgate.net Their structural resemblance to endogenous purines, pteridines, and quinazolines allows them to interact with a wide array of biological targets. nih.gov There are four primary isomers of pyridopyrimidine, distinguished by the position of the nitrogen atom in the pyridine (B92270) ring: pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines. rjptonline.orgjocpr.com
The broad spectrum of biological activities associated with pyridopyrimidine derivatives includes anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) effects. rsc.orgnih.govresearchgate.net This versatility stems from their ability to function as inhibitors for various enzymes, such as kinases, dihydrofolate reductase (DHFR), and phosphodiesterases. nih.govmdpi.comresearchgate.net The interest in these scaffolds is driven by their proven success in drug discovery, exemplified by approved drugs like Palbociclib (a pyrido[2,3-d]pyrimidine (B1209978) derivative) used in breast cancer treatment. mdpi.com
The development of synthetic methodologies, including multicomponent reactions, has further fueled research into this area, allowing for the creation of diverse libraries of pyridopyrimidine analogues for biological screening. researchgate.netrsc.org
Significance of the Pyrido[4,3-d]pyrimidine (B1258125) Isomer in Medicinal Chemistry and Drug Discovery Scaffolds
While the pyrido[2,3-d]pyrimidine isomer is the most extensively studied, the Pyrido[4,3-d]pyrimidine scaffold holds unique significance and is increasingly recognized as a valuable template in drug discovery. nih.govjocpr.com The specific arrangement of nitrogen atoms in the Pyrido[4,3-d]pyrimidine core imparts distinct electronic and steric properties, influencing its binding interactions with biological targets. nih.gov
Derivatives of the Pyrido[4,3-d]pyrimidine scaffold have demonstrated a range of important pharmacological activities. Notably, they have been identified as inhibitors of kinases, which are crucial targets in oncology. researchgate.netnih.gov For instance, certain derivatives have been investigated as inhibitors of the RAF-MEK-ERK signaling pathway, which is frequently overactive in many cancers. nih.gov Research has also highlighted their potential as inhibitors of fibroblast growth factor receptor (FGFR) and cyclin-dependent kinases (CDKs), both of which are implicated in tumor growth and proliferation. researchgate.net
Beyond cancer, this scaffold has been explored for other therapeutic applications, including the development of agents targeting neurodegenerative diseases through the inhibition of enzymes like acetylcholinesterase (AChE). jocpr.com The biopharmaceutical properties of Pyrido[4,3-d]pyrimidines have been studied, revealing that substitutions on the core structure significantly influence properties like solubility and permeability, which are critical for drug development. nih.gov The structural novelty and demonstrated biological potential of the Pyrido[4,3-d]pyrimidine scaffold make it an attractive starting point for the design of new therapeutic agents. acs.org
| Derivative Class | Target/Activity | Research Focus |
| Substituted Pyrido[4,3-d]pyrimidines | KRAS-G12D Inhibition | Design of novel inhibitors for challenging cancer mutations. nih.gov |
| N-substituted Pyrido[4,3-d]pyrimidines | Self-assembly | Creation of novel nanomaterials like rosettes and nanotubes. jocpr.com |
| Pyrido[4,3-d]pyrimidin-5(6H)-ones | Autotaxin Inhibition | Development of treatments for cancers driven by increased lysophosphatidic acid levels. researchgate.net |
| General Pyrido[4,3-d]pyrimidines | Kinase Inhibition (FGFR, CDK) | Discovery of anticancer agents that disrupt cell signaling and proliferation. researchgate.net |
| Varied Pyrido[4,3-d]pyrimidines | Acetylcholinesterase (AChE) Inhibition | Exploration of potential treatments for neurodegenerative diseases. jocpr.com |
Relationship to Uracil-Derived Scaffolds and Related Bicyclic Pyrimidine (B1678525) Systems
The Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione core possesses a clear structural relationship to uracil (B121893), a fundamental component of nucleic acids. rjptonline.org The dione (B5365651) portion of the scaffold is, in fact, a uracil ring. This feature is significant because many therapeutic agents are designed as analogues or bioisosteres of natural nucleobases to interfere with metabolic or signaling pathways. rjptonline.orgrsc.org
The fusion of a pyridine ring to the uracil moiety creates the bicyclic pyridopyrimidine system. This fusion extends the chemical space and introduces new vectors for substitution, allowing for fine-tuning of the molecule's properties. Synthetically, derivatives of this scaffold can be prepared from uracil-based starting materials, such as 6-aminouracil (B15529). nih.gov For example, one common synthetic route involves the reaction of 6-aminouracil or its thio-analogue with aldehydes and activated nitriles in multi-component reactions. nih.govrsc.org
Compared to other bicyclic pyrimidine systems like purines (fused imidazole-pyrimidine) or pteridines (fused pyrazine-pyrimidine), pyridopyrimidines offer a different arrangement of nitrogen atoms and hydrogen-bond donors and acceptors. nih.gov This distinction can lead to altered selectivity and potency for specific biological targets. The Pyrido[4,3-d]pyrimidine system, as one of the four main isomers, provides a unique geometric and electronic profile that complements its more widely studied cousins, such as the pyrido[2,3-d] and pyrido[3,4-d] isomers, thereby enriching the chemical toolbox for drug discovery. jocpr.comeurekaselect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZBAIDZJRMVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342012 | |
| Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16952-65-1 | |
| Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Pyrido 4,3 D Pyrimidine 2,4 1h,3h Dione and Its Derivatives
Classical Multi-Step Synthesis Approaches
The construction of the Pyrido[4,3-d]pyrimidine (B1258125) core through classical methods often involves the sequential building of the fused ring system from simpler pyridine (B92270) or pyrimidine (B1678525) precursors. These routes provide a high degree of control over the substitution patterns on the final molecule.
Synthesis from Pyridine and Pyrimidine Derivatives
The fusion of pyridine and pyrimidine rings is a fundamental strategy for assembling the pyrido[4,3-d]pyrimidine scaffold. nih.govrsc.org This approach typically involves the use of appropriately substituted pyridine derivatives that undergo cyclization with a urea (B33335) or a related three-atom component to form the di-keto pyrimidine ring.
One common method starts with a substituted pyridine, such as a 4-amino-3-carboxypyridine derivative. The amino and carboxylate groups are positioned to react with a source of the urea fragment, leading to the formation of the pyrimidine ring fused to the pyridine backbone. The specific substituents on the initial pyridine ring dictate the final substitution pattern on the pyrido[4,3-d]pyrimidine product.
Multi-step Synthesis of Pyrido[4,3-d]pyrimidine Core and Analogues
Multi-step syntheses allow for the gradual and controlled construction of the target molecule. nih.gov A notable strategy involves the use of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) and its derivatives as key starting materials for creating tetrahydropteroic acid derivatives. rsc.orgresearchgate.net
A specific and efficient method reported for the synthesis of pyrido[4,3-d]pyrimidine-2,4-diones involves the oxidative aromatization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. utmb.edu This late-stage oxidation provides direct access to the fully aromatic core.
Another sophisticated multi-step approach utilizes a Staudinger/intramolecular aza-Wittig reaction sequence. researchgate.net This powerful transformation allows for the formation of the pyrimidine ring onto a pre-existing pyridine structure, offering a versatile route to various analogues.
| Starting Material | Key Reaction Type | Product | Reference |
| 5,6,7,8-Tetrahydrothis compound derivatives | Oxidative Aromatization | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones | utmb.edu |
| 5-Acyl-4-(β-azidoalkyl)-1,2,3,4-tetrahydropyrimidin-2-ones | Staudinger/Intramolecular Aza-Wittig Reaction | Pyrido[4,3-d]pyrimidine derivatives | researchgate.netresearchgate.net |
| Substituted Pyridine Derivatives | Cyclization/Condensation | Pyrido[4,3-d]pyrimidine Core | researchgate.net |
Preparation of Pyrido[4,3-d]pyrimidine-Derived Intermediates
The synthesis of complex molecules often relies on the preparation of key intermediates. For instance, improvements in the synthesis of intermediates for complex therapeutic agents have been a focus of research. mdpi.com In the context of pyrido[4,3-d]pyrimidines, the synthesis of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones has been achieved through a sequence involving the selective displacement of a 4-methylthio group by anilines, followed by oxidation of a 2-methylthio group and subsequent substitution by various amines. researchgate.net This highlights the strategic manipulation of functional groups to build molecular complexity.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis. ijcrt.org They offer significant advantages over traditional linear syntheses by combining three or more starting materials in a single step, which increases efficiency, reduces waste, and simplifies reaction procedures. ijcrt.orgorgchemres.org
One-Pot Multicomponent Synthesis for Pyrido[4,3-d]pyrimidine Moiety Construction
The construction of the pyrido[4,3-d]pyrimidine scaffold can be efficiently achieved through one-pot multicomponent reactions. rsc.org These strategies often involve the condensation of a suitable aminopyrimidine, an aldehyde, and a component containing an active methylene (B1212753) group. For example, a three-component reaction between 4(6)-aminouracil, various aromatic aldehydes, and malononitrile (B47326) can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives, a related class of compounds. scirp.org The principles of these reactions are applicable to the synthesis of the [4,3-d] isomer. The reaction often proceeds through a domino Knoevenagel-Michael-cyclization sequence. scirp.org
A five-component reaction has also been developed for the synthesis of related pyrazolo-pyrido-pyrimidine-diones, showcasing the potential of MCRs to rapidly generate complex heterocyclic systems. ijcrt.org
| Components | Catalyst/Conditions | Product Type | Key Advantages |
| Aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, ammonium (B1175870) acetate | AgOTf | Pyrazolo-pyrido-pyrimidine-diones | Shorter reaction time, energy efficiency, eco-sustainability |
| 4(6)-Aminouracil, aromatic aldehydes, malononitrile | (NH4)2HPO4 or Microwave | Pyrido[2,3-d]pyrimidines | Good yields, easy work-up, environmentally friendly |
Investigations into Environmentally Friendly Multicomponent Approaches
A significant focus in recent synthetic chemistry is the development of environmentally benign or "green" methodologies. orgchemres.orgnih.gov This includes the use of water as a solvent, solvent-free conditions, and eco-friendly catalysts. scirp.orgmdpi.com
For the synthesis of pyridopyrimidine derivatives, several green approaches have been investigated. One such method involves a three-component reaction conducted in aqueous media, using diammonium hydrogen phosphate (B84403) as a catalyst. scirp.org Another approach utilizes microwave irradiation in the absence of a solvent, which can significantly reduce reaction times and eliminate the need for hazardous organic solvents. scirp.orgnih.gov The use of lactic acid, a green and inexpensive catalyst, has also been reported for the solvent-free synthesis of related pyrido[2,3-d]pyrimidines. niscpr.res.in Furthermore, catalysts derived from agro-waste, such as water extract of orange fruit shell ash, have been employed for the synthesis of similar fused pyrimidines under microwave irradiation, highlighting a sustainable approach. researchgate.net These eco-friendly methods offer a more sustainable and efficient pathway to these important heterocyclic compounds. tandfonline.com
| Green Strategy | Catalyst/Medium | Key Features | Reference |
| Microwave Irradiation | Solvent-free | Rapid, efficient, reduced waste | scirp.orgnih.gov |
| Aqueous Synthesis | Diammonium hydrogen phosphate | Environmentally benign solvent | scirp.org |
| Green Catalyst | Lactic Acid | Inexpensive, non-toxic, solvent-free | niscpr.res.in |
| Agro-waste Catalyst | Water Extract of Orange Fruit Shell Ash | Sustainable, cost-effective | researchgate.net |
Catalysis in Synthetic Routes
Catalysis plays a pivotal role in the synthesis of pyridopyrimidine cores, enabling milder reaction conditions, shorter reaction times, and improved product yields. Both acid and ionic liquid catalysts, as well as phase transfer catalysts, have been effectively utilized in these synthetic transformations.
Role of Acid and Ionic Liquid Catalysts in Pyrido[2,3-d]pyrimidine Synthesis
While the primary focus is on the pyrido[4,3-d]pyrimidine isomer, synthetic strategies for the related pyrido[2,3-d]pyrimidine scaffold often provide valuable insights. Brønsted-acidic ionic liquids have emerged as efficient and reusable catalysts for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives. nih.govchem-soc.si For instance, the condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, and active methylene compounds like ethyl cyanoacetate (B8463686) or Meldrum's acid proceeds in good to high yields under solvent-free conditions using 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DMBSI]HSO4) as the catalyst. nih.govchem-soc.si This method offers advantages such as short reaction times and easy work-up. nih.govchem-soc.si
The catalytic activity of these ionic liquids is attributed to their acidic nature, which facilitates key steps in the reaction mechanism, such as the Knoevenagel condensation. nih.gov Supported ionic liquids, where the ionic liquid is immobilized on a solid support like nanoporous TiO2, have also been developed. bohrium.com These heterogeneous catalysts combine the benefits of ionic liquids with the ease of separation and recyclability of solid catalysts, aligning with the principles of green chemistry. bohrium.com The use of p-toluenesulfonic acid (p-TSA) has also been reported for the synthesis of structurally diverse annulated pyridopyrimidines through four-component reactions. researchgate.net
A theoretical study on the multicomponent reaction to form pyrido[2,3-d]pyrimidines in aqueous solution highlighted that the uncatalyzed reaction rate is very low. acs.orgnih.gov This underscores the importance of catalysts in making these syntheses viable. The study identified the carbon-carbon bond formation in the Knoevenagel condensation as the rate-determining step. acs.orgnih.gov
Application of Phase Transfer Catalysts in Related Pyrimidine Syntheses
Phase transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. wikipedia.orgslideshare.net This type of catalysis is particularly useful for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgslideshare.net Common PTCs include quaternary ammonium and phosphonium (B103445) salts. wikipedia.orgslideshare.net
In the context of pyrimidine synthesis, PTCs have been employed to enhance reaction rates and efficiency. For example, triethylbenzylammonium chloride (TEBAC) has been used as a catalyst in the three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water to produce pyrido[2,3-d]pyrimidine derivatives. researchgate.net Similarly, the synthesis of fused 3-D building blocks for drug discovery has utilized benzyltriethylammonium chloride (BnEt3N+Cl−) as a phase transfer catalyst in a dibromocyclopropanation reaction, which is a key step in a multi-step synthesis. acs.org
The application of PTCs aligns with green chemistry principles by often allowing the use of water as a solvent, thereby reducing the need for volatile organic solvents. wikipedia.org
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyridopyrimidine scaffolds to develop more sustainable and environmentally friendly processes. researchgate.net These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.
Development of Sustainable Synthetic Protocols for Pyridopyrimidine Scaffolds
Sustainable synthetic protocols for pyridopyrimidines often involve multicomponent reactions (MCRs), which enhance atom economy by combining three or more reactants in a single step to form a complex product. researchgate.netrsc.org The use of nanocatalysts, such as Fe3O4 magnetic nanoparticles, has been shown to be an economical and green method for synthesizing pyridopyrimidine series. rsc.org These catalysts are easily separable and reusable. rsc.org
Solvent-free reaction conditions, where the reaction is carried out in the absence of a solvent, represent another key aspect of sustainable synthesis. rsc.org This approach minimizes waste and simplifies product purification. The combination of nanocatalysis and solvent-free conditions has been successfully applied to the synthesis of bicyclic pyridopyrimidine products in exceptional yields. rsc.org
Utilization of Aqueous Media in Multicomponent Reactions
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of aqueous media for the synthesis of pyridopyrimidines through multicomponent reactions is a significant advancement in green chemistry. researchgate.netresearchgate.net Theoretical studies have investigated the mechanism of such reactions in water, providing insights for optimizing the process. acs.orgnih.govbohrium.com
Several catalytic systems have been developed that are effective in aqueous media. For instance, triethanolamine (B1662121) (TEAO) has been used as a surfactant and a Lewis base catalyst for the synthesis of pyridopyrimidines in water with good yields. nih.gov The reusability of the reaction medium is another advantage of these aqueous protocols. researchgate.net
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved product purity. researchgate.nettandfonline.comnih.govscilit.comresearchgate.net This technique has been successfully applied to the synthesis of various pyridopyrimidine derivatives. tandfonline.comnih.govresearchgate.netnih.gov
For example, a facile and effective microwave-assisted method has been reported for the synthesis of N-arylated-pyridopyrimidines from 4-thiol or 4-chloropyridopyrimidines, resulting in excellent yields and short reaction times. tandfonline.com One-pot multicomponent reactions under microwave irradiation have also been developed to produce multifunctionalized pyrido[2,3-d]pyrimidines. nih.gov The use of microwave irradiation is considered an eco-friendly approach as it reduces energy consumption and often allows for solvent-free conditions. researchgate.nettandfonline.com
Table 1: Catalysts in this compound and Derivatives Synthesis
| Catalyst Type | Specific Catalyst Example | Application | Reference |
|---|---|---|---|
| Acidic Ionic Liquid | 1,2-dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate ([DMBSI]HSO4) | One-pot synthesis of pyrido[2,3-d]pyrimidines | nih.govchem-soc.si |
| Supported Ionic Liquid | Ionic liquid on nanoporous TiO2 | Three-component one-pot synthesis of pyrido[2,3-d]pyrimidines | bohrium.com |
| Acid Catalyst | p-toluenesulfonic acid (p-TSA) | Four-component reaction for annulated pyridopyrimidines | researchgate.net |
| Phase Transfer Catalyst | Triethylbenzylammonium chloride (TEBAC) | Three-component reaction for pyrido[2,3-d]pyrimidines in water | researchgate.net |
| Phase Transfer Catalyst | Benzyltriethylammonium chloride (BnEt3N+Cl−) | Dibromocyclopropanation in multi-step synthesis | acs.org |
| Nanocatalyst | Fe3O4 magnetic nanoparticles | Green synthesis of pyridopyrimidine series | rsc.org |
| Lewis Base/Surfactant | Triethanolamine (TEAO) | Synthesis of pyridopyrimidines in water | nih.gov |
Table 2: Green Chemistry Approaches in Pyridopyrimidine Synthesis
| Green Chemistry Approach | Specific Method | Key Advantages | Reference |
|---|---|---|---|
| Sustainable Protocols | Multicomponent reactions (MCRs) with nanocatalysts | High atom economy, catalyst reusability | researchgate.netrsc.org |
| Aqueous Media | Multicomponent reactions in water | Use of non-toxic solvent, reusability of medium | researchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | One-pot multicomponent reactions under microwave irradiation | Shorter reaction times, higher yields, energy efficiency | researchgate.nettandfonline.comnih.gov |
Derivatization Strategies and Scaffold Modifications
Functionalization at Key Positions of the Pyrido[4,3-d]pyrimidine (B1258125) Core
Functionalization of the pyrido[4,3-d]pyrimidine nucleus is achieved through several key chemical reactions, allowing for the introduction of a diverse array of substituents at specific positions.
N-alkylation and N-arylation are fundamental strategies for modifying the pyrido[4,3-d]pyrimidine structure, particularly at the N-1 and N-3 positions of the pyrimidine (B1678525) ring. These modifications can significantly influence the molecule's binding affinity and pharmacokinetic properties. A prominent example is seen in the synthesis of Trametinib, a potent kinase inhibitor. nih.gov The synthesis involves the introduction of a cyclopropyl (B3062369) group at one of the nitrogen atoms and a substituted (2-fluoro-4-iodophenyl)amino moiety, which constitutes an N-arylation. nih.gov
Another synthetic approach involves the treatment of a pyrido[4,3-d] nih.govnih.govoxazin-4-one intermediate with various amines. This reaction leads to the formation of a 4-amidonicotinamide, which subsequently cyclizes to yield N-3 substituted pyrido[4,3-d]pyrimidin-4(3H)-ones. rsc.org This method provides a direct route to introduce a wide range of alkyl and aryl substituents at the N-3 position.
The introduction of amino and alkyl groups at various positions of the pyrido[4,3-d]pyrimidine core is a key strategy for exploring structure-activity relationships (SAR). The synthesis of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones demonstrates a method for introducing diverse substituents. researchgate.net This involves the selective displacement of a methylthio group at the C-4 position with a variety of anilines. Further modification at the C-2 position can be achieved after oxidation of the remaining methylthio group, allowing for subsequent substitution by other amines. researchgate.net
The synthesis of novel KRAS-G12D inhibitors also utilizes the pyrido[4,3-d]pyrimidine scaffold, where various substituents, including amino and alkyl groups, are incorporated to optimize interaction with the target protein. nih.gov General methods for creating N-3 substituted derivatives involve the reaction of ethyl 4-amidonicotinates with amines, leading to cyclization and the formation of the desired pyrido[4,3-d]pyrimidin-4(3H)-one. rsc.org
Table 1: Examples of Amino Substituents Introduced onto the Pyrido[4,3-d]pyrimidine Core
| Starting Material | Reagent (Amine) | Position of Substitution | Resulting Derivative Type | Reference |
| 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one | Anilines | C-4 | 4-Anilino-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one | researchgate.net |
| Ethyl 4-amidonicotinate | Various Amines | N-3 | 3-Substituted-pyrido[4,3-d]pyrimidin-4(3H)-one | rsc.org |
| Pyrido[4,3-d] nih.govnih.govoxazin-4-one | Various Amines | N-3 | 3-Substituted-pyrido[4,3-d]pyrimidin-4(3H)-one | rsc.org |
Oxidation and reduction reactions provide powerful tools for modifying the pyrido[4,3-d]pyrimidine scaffold, leading to derivatives with different oxidation states and functionalities. A notable example is the synthesis of fully aromatic pyrido[4,3-d]pyrimidine-2,4-diones through the oxidative aromatization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione precursors. utmb.edu This method is efficient for creating the unsaturated core structure, which is often a key feature for biological activity. utmb.edu This process can also be used to synthesize pyrido[4,3-d]pyrimidine-2,4,5(1H,3H,6H)-triones. utmb.edu
Furthermore, oxidation is employed as a strategic step in multi-step syntheses. For instance, the oxidation of a 2-methylthio group to a more reactive leaving group (e.g., sulfoxide (B87167) or sulfone) facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of further diversity at this position. researchgate.net
Nucleophilic substitution is a cornerstone reaction for the derivatization of the pyrido[4,3-d]pyrimidine core, especially when a suitable leaving group is present on the ring. The synthesis of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones relies on the selective displacement of a methylthio group at the C-4 position by a wide range of anilines. researchgate.net This reaction is highly effective for incorporating various aryl-amino moieties.
Following the initial substitution at C-4, the methylthio group at C-2 can be oxidized and subsequently displaced by another amine, demonstrating a regioselective strategy for introducing two different amino substituents. researchgate.net Difficulties in amide condensation have been noted when the nucleophilicity of an amino group on the pyrimidine ring is too weak, highlighting the importance of the electronic properties of the starting material. nih.gov
Structure-Based Design of Derivatives
The rational design of pyrido[4,3-d]pyrimidine derivatives is often guided by the structural information of their biological targets. This structure-based approach allows for the optimization of interactions between the ligand and the protein's binding site.
The substitution pattern on phenyl rings attached to the pyrido[4,3-d]pyrimidine core is critical for determining the biological activity of the resulting derivatives. The development of Trametinib, a MEK inhibitor, exemplifies this principle. Its structure includes a (2-fluoro-4-iodophenyl)amino group at the C-5 position, where the specific halogen substitutions on the phenyl ring are crucial for its high-affinity binding to the target kinase. nih.gov
Synthetic strategies have been developed to systematically explore these phenyl substitutions. The reaction of 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one with a diverse library of anilines allows for the creation of a range of derivatives with varying substitution patterns on the C-4 phenylamino (B1219803) moiety. researchgate.net Molecular docking studies on novel KRAS-G12D inhibitors with a pyrido[4,3-d]pyrimidine core have revealed the importance of specific interactions, such as hydrogen bonds between the molecule and key amino acid residues like Asp12 and Gly60, which are influenced by the nature and position of substituents. nih.gov
Table 2: Key Phenyl-Substituted Pyrido[4,3-d]pyrimidine Derivatives
| Compound Name/Class | Phenyl Substitution Moiety | Target/Application | Key Structural Finding | Reference |
| Trametinib | (2-Fluoro-4-iodophenyl)amino | MEK Kinase Inhibitor | Specific halogen pattern is crucial for high-affinity binding. | nih.gov |
| 4-Anilino-pyrido[4,3-d]pyrimidin-5(6H)-one Derivatives | Various substituted anilines | General (SAR exploration) | Allows for systematic study of the effect of phenyl substituents on activity. | researchgate.net |
| KRAS-G12D Inhibitors | Varies | KRAS-G12D Protein | Protonated moieties can form critical hydrogen bonds with key residues in the pocket. | nih.gov |
Investigation of Heteroatom Substitutions (e.g., Sulfur for Oxygen)
The substitution of oxygen with other heteroatoms, particularly sulfur, in the this compound nucleus is a key strategy for modifying its physicochemical and biological properties. This thionation can alter the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability.
For instance, the use of 2-thiobarbituric acid, a sulfur-containing analog of barbituric acid, in one-pot multi-component reactions can lead to the formation of pyridopyrimidine derivatives incorporating sulfur. researchgate.net While this example leads to a related dipyrimidine structure, it highlights the feasibility of using sulfur-containing precursors in the synthesis of this class of compounds. researchgate.net
In a related pyrido[2,3-d]pyrimidine (B1209978) series, the synthesis of a 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative was successfully achieved. nih.gov The structure was confirmed by spectral analyses, which showed characteristic signals for the C=O and C=S groups. nih.gov This demonstrates that selective thionation of one of the carbonyl groups is a viable synthetic route.
Furthermore, research on thieno[3,4-d]pyrimidin-4(1H)-one, a related heterocyclic system, has shown that thionation to produce thieno[3,4-d]pyrimidin-4(3H)-thione can significantly alter its photophysical properties, making it a potent photosensitizer. rsc.org This suggests that substituting oxygen with sulfur in the pyrido[4,3-d]pyrimidine core could unlock novel therapeutic applications. The selective displacement of a 4-methylthio group (a sulfur-containing moiety) has also been employed to synthesize a variety of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones, further illustrating the role of sulfur chemistry in diversifying this scaffold.
In a broader context, the introduction of sulfur-containing heterocyclic rings, such as thiophene (B33073), as substituents on the pyridopyrimidine scaffold has been explored. In the development of KDM4/5 demethylase inhibitors based on a pyrido[3,4-d]pyrimidin-4(3H)-one core, a thiophene derivative was synthesized and evaluated, showing a distinct inhibition profile.
Impact of Scaffold Flexibility and Steric Hindrance on Derivative Design
The design of potent and selective derivatives of the pyrido[4,3-d]pyrimidine scaffold is significantly influenced by factors such as scaffold flexibility and steric hindrance. These parameters dictate how a molecule can orient itself within a biological target's binding site and can be modulated to optimize activity and drug-like properties.
A study on tetrahydropyrido[4,3-d]pyrimidine derivatives as topoisomerase II inhibitors highlighted the critical role of steric hindrance. Researchers found that for an aniline (B41778) substituent on the scaffold, a fluorine atom was the optimal decoration. Larger substituents likely introduced steric clashes within the binding pocket, reducing inhibitory activity. The minimal steric footprint of fluorine, combined with its electronic effects, contributed to an improved binding profile.
Similarly, in the design of KRAS-G12D inhibitors, the spatial conformation of substituents on a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) core was found to be crucial for productive interactions with the target protein. nih.gov The importance of achieving the correct three-dimensional arrangement underscores the need to consider steric factors carefully.
The rigidity or flexibility of the scaffold itself is also a key consideration. While the aromatic pyrido[4,3-d]pyrimidine system is relatively rigid, the use of its partially saturated form, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) core, introduces greater conformational flexibility. This flexibility can be advantageous, allowing the molecule to adopt different conformations to fit into a binding site. However, it can also be a disadvantage if the energetic cost of adopting the correct conformation is too high.
In the development of CXCR2 antagonists based on the pyrido[3,4-d]pyrimidine (B3350098) scaffold, steric hindrance at position 6 was found to prevent efficient Suzuki reactions, limiting the introduction of diverse substituents at that position. nih.gov This illustrates how steric constraints can impact the synthetic accessibility of certain derivatives.
The table below summarizes the impact of different substituents on the activity of KRAS-G12D inhibitors with a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, highlighting the role of steric and conformational factors.
| Compound ID | Substituent at position 1 | Activity (IC50 in Panc1 cell line) |
| 10c | 3,8-diazabicyclo[3.2.1]octane | 1.40 µM |
| 10a | piperazine | 6.17 µM |
| 10b | azetidin-3-amine | 5.87 µM |
| 10d | piperazin-2-ylmethanol | >20 µM |
| 10f | piperazin-2-ylmethanol | 3.48 µM |
| Data sourced from a study on KRAS-G12D inhibitors. The superior activity of compound 10c demonstrates the importance of the substituent's spatial conformation for productive interaction with the target. |
Scaffold-Hopping and Hybrid Molecule Design
Pyrido[4,3-d]pyrimidine as a Scaffold in Hybrid Molecule Synthesis
The pyrido[4,3-d]pyrimidine scaffold serves as a valuable starting point for scaffold-hopping and the design of hybrid molecules. These strategies aim to combine the structural features of different pharmacophores to create new chemical entities with improved potency, selectivity, or pharmacokinetic properties.
A notable example is the development of KRAS-G12D inhibitors and Proteolysis Targeting Chimeras (PROTACs). nih.govmdpi.com In this work, the pyrido[4,3-d]pyrimidine core was one of the heterocyclic systems used to design molecules that could target this challenging cancer-related protein. nih.govmdpi.com PROTACs are hybrid molecules that link a target-binding moiety to a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. Although the initial PROTACs derived from a pyrido[4,3-d]pyrimidine-based inhibitor did not show a clear advantage, this research opens the door for further optimization of this scaffold in the design of targeted protein degraders. nih.gov
The concept of creating hybrid molecules is also evident in the design of inhibitors where the pyrido[4,3-d]pyrimidine core is fused or linked to other heterocyclic systems. For instance, the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines creates a tricyclic system with a distinct pharmacological profile. nih.gov While this example uses the pyrido[2,3-d]pyrimidine isomer, the principle of fusing heterocyclic rings is applicable to the pyrido[4,3-d]pyrimidine scaffold as well.
In another approach, novel pyrido[4,3-d]pyrimidine derivatives were designed as potential sterol 14α-demethylase inhibitors by introducing substituted furan, thiophene, or phenyl rings onto the core scaffold. acs.org This strategy essentially creates hybrid molecules where the pyridopyrimidine core is combined with other pharmacophoric elements to achieve the desired biological activity. acs.org The table below shows the inhibitory activity of some of these hybrid molecules against the fungus Botrytis cinerea.
| Compound ID | Substituent | EC50 against B. cinerea (μg/mL) |
| 2l | (Substituted phenyl) | 0.191 |
| 2m | (Substituted phenyl) | 0.487 |
| 4f | (Substituted thiophene) | 0.369 |
| 4g | (Substituted thiophene) | 0.586 |
| Epoxiconazole (Commercial Fungicide) | - | 0.670 |
| Data from a study on novel pyrido[4,3-d]pyrimidine derivatives. The results show that these hybrid molecules exhibit potent fungicidal activity, in some cases exceeding that of a commercial fungicide. nih.gov |
Advanced Analytical Characterization Techniques in Pyrido 4,3 D Pyrimidine Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information about the atomic connectivity and functional groups present in the pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione core.
For the pyrido[4,3-d]pyrimidine (B1258125) ring system, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nature of the adjacent pyrimidine-dione ring. The protons at positions 1 and 3 (N-H) of the dione (B5365651) moiety are exchangeable and would typically appear as broad singlets, which can be confirmed by D₂O exchange experiments.
In the case of substituted derivatives, such as 1,3-dimethyl-5-aminothis compound, the ¹H NMR spectrum would show additional signals corresponding to the methyl and amino groups. The methyl groups at the N1 and N3 positions would likely appear as sharp singlets in the upfield region of the spectrum. The protons of the pyridine ring would exhibit characteristic splitting patterns depending on their substitution.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would be expected to show distinct signals for the carbonyl carbons of the dione moiety at a downfield chemical shift, typically in the range of 150-170 ppm. The carbons of the pyridine and pyrimidine (B1678525) rings would resonate in the aromatic region, with their specific shifts being dependent on the electronic environment.
A representative, though not identical, ¹H NMR spectrum for a related triazolo-pyridinone compound is provided by ChemicalBook, which shows signals in the aromatic region characteristic of the pyridine ring protons.
Table 1: Predicted ¹H and ¹³C NMR Data for the Pyrido[4,3-d]pyrimidine Core
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-5 | Aromatic region | - |
| H-7 | Aromatic region | - |
| H-8 | Aromatic region | - |
| N1-H | Variable (broad) | - |
| N3-H | Variable (broad) | - |
| C-2 | - | ~151 |
| C-4 | - | ~162 |
| C-4a | - | Aromatic region |
| C-5 | - | Aromatic region |
| C-7 | - | Aromatic region |
| C-8 | - | Aromatic region |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from related structures. Actual values may vary.
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₅N₃O₂), the monoisotopic mass is 163.0382 g/mol . epa.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high accuracy.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the pyrido[4,3-d]pyrimidine core, fragmentation would likely involve the loss of small molecules such as CO, N₂, and HCN, leading to characteristic fragment ions.
Predicted mass spectrometry data for derivatives such as 5-amino-1,3-dimethylthis compound (C₉H₁₀N₄O₂) shows expected adducts that are useful for identification. uni.lu For example, the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of 207.0877. uni.lu Similarly, for 1,3-dimethylthis compound (C₉H₉N₃O₂), the molecular weight is 191.19 g/mol . nih.gov
Table 2: Predicted Mass Spectrometry Adducts for 5-Amino-1,3-dimethylthis compound
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 207.08765 |
| [M+Na]⁺ | 229.06959 |
| [M-H]⁻ | 205.07309 |
| [M+NH₄]⁺ | 224.11419 |
| [M+K]⁺ | 245.04353 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the amide groups in the dione ring would appear as broad bands in the region of 3100-3300 cm⁻¹. The C=O (carbonyl) stretching vibrations of the dione moiety would give rise to strong, sharp absorption bands typically in the range of 1650-1750 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyridine and pyrimidine rings would be observed in the 1400-1600 cm⁻¹ region.
While a specific spectrum for the [4,3-d] isomer is not available, the NIST WebBook provides an IR spectrum for the related isomer, pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, which shows characteristic absorptions for the dione and aromatic functionalities. nist.gov
Table 3: Characteristic IR Absorption Bands for the this compound Scaffold
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3100-3300 (broad) |
| C=O (Carbonyl) | Stretching | 1650-1750 (strong, sharp) |
| C=C, C=N (Aromatic) | Stretching | 1400-1600 |
Note: These are general ranges and the exact positions of the absorption bands can be influenced by the specific substitution pattern and physical state of the sample.
Crystallographic Analysis
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions.
The fused ring system of this compound is expected to be largely planar. X-ray crystallographic studies on related pyridopyrimidine derivatives have confirmed the planarity of this heterocyclic core. For instance, studies on 4-(2-pyridyl)-1H,2H-pyrido[1,2-c]pyrimidine-1,3-dione have shown that the pyridopyrimidine skeleton is reasonably planar. researchgate.net This planarity is a consequence of the sp² hybridization of the atoms in the aromatic rings. The bond lengths and angles within the core would be consistent with those of other fused aromatic heterocyclic systems.
The crystal packing of this compound would be significantly influenced by intermolecular interactions. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) allows for the formation of extensive hydrogen bonding networks. These hydrogen bonds play a crucial role in stabilizing the crystal lattice.
In the solid state, it is anticipated that molecules of this compound would form dimers or extended chains through intermolecular N-H···O hydrogen bonds between the amide protons and the carbonyl oxygens. This is a common motif observed in the crystal structures of related compounds, such as 4-arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives, which form centrosymmetric dimers via N-H···O hydrogen bonds. researchgate.net
Chromatographic Techniques for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for evaluating the metabolic stability of novel chemical entities, including compounds based on the this compound scaffold. These studies are critical in early drug discovery to predict a compound's in vivo half-life and clearance, thereby guiding the selection and optimization of candidates with favorable pharmacokinetic profiles. The primary goal of these assays is to quantify the rate at which a parent compound is metabolized when incubated with hepatic enzymes, typically in the form of liver microsomes or hepatocytes.
In a typical in vitro metabolic stability assay, the test compound is incubated with a preparation of liver microsomes (from human or animal species) and a crucial cofactor, NADPH, which initiates the metabolic process. At specific time points, aliquots of the reaction mixture are quenched, usually with a cold organic solvent like acetonitrile, to stop the enzymatic reaction and precipitate proteins. The concentration of the remaining parent compound in the supernatant is then determined using a validated HPLC method.
The rate of disappearance of the parent compound allows for the calculation of key metabolic stability parameters, including the in vitro half-life (t½) and the intrinsic clearance (CLint). Research on a library of ten distinct pyrido[4,3-d]pyrimidines has shown that the substitution pattern on the core structure significantly influences these biopharmaceutical properties. nih.gov For instance, while all tested analogs demonstrated metabolic stability in human intestinal microsomes, their stability in the presence of hepatic enzymes varied, with hepatic metabolism being intermediate to high. nih.gov This highlights the importance of the specific chemical groups attached to the core scaffold in determining metabolic fate.
Further studies have established a quantitative relationship between the physicochemical properties of these compounds and their metabolic stability. A notable correlation has been found between the polar surface area (PSA) of the pyrido[4,3-d]pyrimidine derivatives and their metabolic stability (R=0.76), indicating that less polar compounds may be more susceptible to metabolism. nih.gov The sites on the molecule most susceptible to hepatic metabolism have been predicted to include aliphatic chains and methoxy (B1213986) groups on phenyl substituents. nih.gov
For a well-known derivative of the pyrido[4,3-d]pyrimidine class, Trametinib, metabolic pathways have been identified primarily as deacetylation, which is likely mediated by hydrolytic enzymes such as amidases or carboxylesterases rather than the cytochrome P450 system. iajps.com The quantification of the parent drug and its metabolites relies on robust HPLC or LC-MS/MS methods.
A representative HPLC method for analyzing a this compound derivative in a metabolic stability assay would typically employ a reversed-phase column. The separation is achieved using a gradient or isocratic elution with a mobile phase consisting of an organic solvent, such as acetonitrile, and an aqueous buffer, like potassium dihydrogen phosphate (B84403), adjusted to an acidic pH. bepls.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, for instance, 246 nm. bepls.comallmultidisciplinaryjournal.com The data generated from the HPLC analysis provides a quantitative measure of the compound's disappearance over time, which is fundamental to assessing its metabolic liability.
Data Tables
Table 1: Representative HPLC Method Parameters for Metabolic Stability Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Chromatography System | Reversed-Phase HPLC (RP-HPLC) | bepls.com |
| Column | Symmetry Xterra C18 (4.6mm x 150mm, 5µm) | bepls.com |
| Mobile Phase | Acetonitrile and Potassium Dihydrogen Phosphate Buffer (pH 2.8) | bepls.com |
| Ratio | 35:65 (v/v) | bepls.com |
| Flow Rate | 1.0 mL/min | bepls.com |
| Detection | UV Spectrophotometry at 246 nm | bepls.comallmultidisciplinaryjournal.com |
| Column Temperature | Ambient | bepls.com |
| Injection Volume | 20 µL | allmultidisciplinaryjournal.com |
| Quenching Solution | Acetonitrile | General Practice |
Table 2: Research Findings on Metabolic Stability of Pyrido[4,3-d]pyrimidine Derivatives
| Finding | Details | Source(s) |
|---|---|---|
| Intestinal Stability | All tested pyrido[4,3-d]pyrimidine analogs were metabolically stable in human intestinal microsomes. | nih.gov |
| Hepatic Stability | Hepatic metabolism, indicated by the extraction ratio (ER), was found to be intermediate to high (ER > 0.3). | nih.gov |
| Structure-Metabolism Relationship | A correlation was established between the polar surface area (PSA) and metabolic stability (R=0.76). | nih.gov |
| Metabolic Pathways | For the derivative Trametinib, metabolism occurs mainly through deacetylation, not involving Cytochrome P450 enzymes. | iajps.com |
| Susceptible Moieties | Aliphatic chains, methoxy groups on phenyl rings, ketones, and amine substituents were predicted as primary sites for metabolism. | nih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name | Core Structure |
|---|---|
| This compound | Pyrido[4,3-d]pyrimidine |
| Trametinib | Pyrido[4,3-d]pyrimidine |
| Acetonitrile | - |
Structure Activity Relationship Sar Studies of Pyrido 4,3 D Pyrimidine 2,4 1h,3h Dione Derivatives
Correlation of Structural Features with Biological Activity
The biological activity of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione derivatives is intricately linked to their structural characteristics. Modifications to the core scaffold, including the introduction of various substituents and alterations in the ring system, can profoundly influence their therapeutic efficacy.
Influence of Substituents on Enzyme Inhibition Profiles
The nature and position of substituents on the this compound core are critical determinants of their enzyme inhibition profiles. For instance, in the context of Wee1 kinase inhibition, a series of derivatives have demonstrated potent inhibitory activity, with IC50 values ranging from 19 to 1485 nM. nih.gov These inhibitors also showed significant cytotoxicity in cancer cell lines such as MV-4-11 and T47D. nih.gov
A notable example is compound 34 , a Wee1 inhibitor that exhibits remarkable selectivity (over 500-fold) against a panel of nine other kinases. nih.gov Mechanistic studies revealed that this compound affects downstream biomarkers, induces cancer cell apoptosis, and causes cell cycle arrest in the G0/G1 phase. nih.gov
The following table summarizes the inhibitory and cytotoxic activities of selected pyrido[4,3-d]pyrimidinone derivatives as Wee1 inhibitors.
| Compound | Wee1 IC50 (nM) | MV-4-11 IC50 (nM) | T47D IC50 (nM) |
| Derivative 1 | 19 | 660 | 2670 |
| Derivative 2 | 1485 | 2690 | >20,000 |
| Compound 34 | Data not specified | Data not specified | Data not specified |
This table is based on data presented in the text. Specific values for all derivatives were not provided in the source material.
Impact of Electron-Withdrawing and Electron-Donating Groups on Activity
The electronic properties of substituents, whether they are electron-withdrawing or electron-donating, play a crucial role in modulating the biological activity of pyrido[4,3-d]pyrimidine (B1258125) derivatives. While specific studies on this compound are limited in this exact context, research on related pyrimidine (B1678525) hybrids provides valuable insights.
For example, the addition of a strong electron-withdrawing group like trifluoromethyl (–CF3) to a pyrimidine-based compound was found to significantly enhance its binding affinity to matrix metalloproteinase-7 (MMP-7). researchgate.netscielo.brscielo.br This improvement was attributed to stronger hydrogen bond interactions with key amino acid residues in the enzyme's active site, such as Leu181 and Ala182. researchgate.netscielo.brscielo.br In contrast, the presence of some electron-donating groups like ethoxy (–OC2H5) or electron-withdrawing groups like acetyl (–COCH3) did not result in a significant increase in cytotoxicity in certain pyrimidine derivatives. scielo.br
Effect of Amino and Alkyl Group Positions on Biological Potential
The position of amino and alkyl groups on the pyridopyrimidine scaffold significantly influences the biological potential of these derivatives. For instance, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives designed as RAF-MEK-ERK pathway blockers, the placement of different groups led to varying levels of antiproliferative activity. nih.gov
One particularly potent compound, N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide (14m) , demonstrated excellent activity against several cancer cell lines, including MCF-7, A375, SK-MEL-2, and SK-HEP-1. nih.gov This compound's mechanism of action involves suppressing cell migration, inducing apoptosis, and decreasing the levels of phosphorylated ERK and MEK. nih.gov
Furthermore, studies on pyrido[2,3-d]pyrimidin-7-one derivatives as tyrosine kinase inhibitors have shown that the activity of derivatives with an ethyl group at the N8 position was four times better than their N8-methylated counterparts. nih.gov
The table below illustrates the antiproliferative activity of compound 14m against various cancer cell lines.
| Cell Line | Biological Effect of Compound 14m |
| MCF-7 | Excellent antiproliferative activity |
| A375 | Excellent antiproliferative activity |
| SK-MEL-2 | Excellent antiproliferative activity |
| SK-HEP-1 | Excellent antiproliferative activity, potent inhibition of spheroidal growth |
This table is based on data presented in the text. IC50 values were not provided in the source material.
Relationship between Ring Fusions and Activity Profile
The fusion of additional rings to the pyridopyrimidine core can significantly alter the activity profile of the resulting compounds. In a study of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, expansion of the core to a tetracyclic 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione system showed a preferential impact on anticancer activity. nih.gov
Similarly, research on pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors revealed that the addition of a fused heterocycle greatly enhanced their activity. rsc.org This enhancement was attributed to extra interactions with the enzyme. rsc.org The fusion of a gem-dimethylcycloalkyl moiety to the pyridine (B92270) ring of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines was also a key factor in achieving higher affinity for phosphodiesterase IV (PDE4). nih.gov
Key Pharmacophoric Features for Target Interaction
The interaction of this compound derivatives with their biological targets is governed by specific pharmacophoric features. These features are essential for molecular recognition and binding affinity.
Importance of Carbonyl Groups and Fused Heterocycles for Enzyme Binding
The carbonyl groups and the fused heterocyclic system of the this compound core are crucial for enzyme binding. Molecular docking studies of related pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors have shown that the carbonyl group of the pyrimidine-2,4-dione scaffold forms a key hydrogen bond with Ser904 in the enzyme's active site. rsc.org Additionally, the carbonyl group and the NH of the ring consistently interact with Gly863 through two characteristic hydrogen bonds. rsc.org
The fused heterocyclic system itself provides a rigid scaffold that positions the key interacting groups optimally within the binding pocket. The pyrimidine ring, in particular, is often involved in crucial interactions. For instance, in Mps1 inhibitors with a pyrido[3,4-d]pyrimidine (B3350098) backbone, the pyrimidine ring forms a hydrogen bond with Gly605. nih.gov The versatility of the pyrimidinone scaffold is partly due to its mimicry of nucleobases, which facilitates strong hydrogen bonding to drug targets. sci-hub.se
Role of Hydrophobic Substituents in Binding Affinity
The introduction of hydrophobic substituents to the core structure of pyrido[4,3-d]pyrimidine derivatives has been a key strategy in modulating their binding affinity for various biological targets. Research on related tetrahydropyrido[4,3-d]pyrimidine scaffolds has provided valuable insights into the influence of these lipophilic groups.
In the development of novel Smoothened (Smo) antagonists for potential cancer therapy, a series of tetrahydropyrido[4,3-d]pyrimidine derivatives were synthesized and evaluated. nih.gov These studies revealed that the nature and position of hydrophobic groups are critical for potent inhibition of the Hedgehog (Hh) signaling pathway. nih.gov For instance, the strategic placement of specific hydrophobic moieties can lead to enhanced interactions within the hydrophobic pockets of the Smo receptor, thereby increasing the antagonist's potency. nih.gov One compound from this series, compound 24 , demonstrated significantly higher potency than the FDA-approved drug vismodegib (B1684315) in a reporter gene assay. nih.gov This highlights the power of scaffold hopping and the introduction of optimized hydrophobic substituents to improve efficacy. nih.gov
Similarly, in the pursuit of dual inhibitors for autotaxin (ATX) and the epidermal growth factor receptor (EGFR) for conditions like idiopathic pulmonary fibrosis-lung cancer (IPF-LC), tetrahydropyrido[4,3-d]pyrimidine derivatives bearing semicarbazone moieties were investigated. nih.gov The SAR studies in this context indicated that substitutions on the phenyl ring of the semicarbazone fragment significantly influenced the inhibitory activity against both ATX and EGFR. nih.gov For example, compound 9a from this series, which incorporates specific hydrophobic features, emerged as a promising hit with potent inhibitory activity against both enzymes. nih.gov Molecular docking analyses further supported the importance of these hydrophobic interactions in the binding of 9a to the active sites of ATX and EGFR. nih.gov
The following table summarizes the impact of different hydrophobic substituents on the biological activity of selected tetrahydropyrido[4,3-d]pyrimidine derivatives.
| Compound | Target(s) | Key Hydrophobic Substituents | Observed Activity | Reference |
| Compound 24 | Smoothened (Smo) | Specific proprietary hydrophobic groups | Three times more potent than vismodegib in a reporter gene assay | nih.gov |
| Compound 9a | ATX, EGFR | Semicarbazone moiety with specific phenyl substitutions | IC50 of 29.1 nM for ATX and 24.2 nM for EGFR | nih.gov |
| Compound 8a | EGFR | Semicarbazone moiety with specific phenyl substitutions | IC50 of 18.0 nM for EGFR | nih.gov |
This table is based on data for tetrahydropyrido[4,3-d]pyrimidine derivatives, as specific data for the dione (B5365651) scaffold was not available in the search results.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR represents a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in modern drug discovery, enabling the prediction of activity for novel molecules and guiding the design of more potent and selective drug candidates.
Computational Approaches in Predicting Activity based on Structure
While specific QSAR studies focusing solely on this compound are not extensively documented in the available literature, the methodologies applied to structurally related heterocyclic systems provide a clear indication of the computational approaches that are and can be employed.
Three-dimensional QSAR (3D-QSAR) is a prominent methodology used for such compounds. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently utilized. nih.govnih.gov These methods involve aligning a set of molecules with known activities and then calculating steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA) around them. nih.govnih.gov The resulting data is then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) to generate a predictive model. The models can be visualized as contour maps, which highlight regions where specific properties (e.g., steric bulk, positive or negative charge) are predicted to enhance or diminish activity. nih.gov
For instance, 3D-QSAR studies on pyrazolopyrimidine derivatives as glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors have successfully identified key structural features that influence their inhibitory potency. nih.gov Similarly, CoMFA and CoMSIA models have been developed for thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors, providing valuable insights for designing more potent compounds. nih.gov These studies demonstrate the power of 3D-QSAR in understanding the SAR of pyrimidine-based scaffolds and in the rational design of new inhibitors.
Other computational approaches include the use of molecular docking simulations to predict the binding mode of ligands within the active site of a biological target. nih.govrsc.org This technique helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. The insights gained from docking studies can be used to refine the design of new derivatives with improved binding characteristics.
The following table outlines some of the computational parameters often employed in QSAR studies of pyrimidine-based compounds.
| Computational Parameter | Description | Relevance in QSAR |
| Steric Fields (CoMFA) | Represents the spatial arrangement and bulk of substituents. | Identifies regions where steric hindrance or bulk is favorable or unfavorable for activity. |
| Electrostatic Fields (CoMFA) | Describes the distribution of positive and negative charges. | Highlights areas where specific electrostatic interactions are important for binding. |
| Hydrophobic Fields (CoMSIA) | Maps the hydrophobic and hydrophilic properties of the molecules. | Pinpoints regions where hydrophobic interactions contribute to binding affinity. |
| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | Identifies areas where hydrogen bonding is critical for ligand-receptor interaction. | Guides the placement of hydrogen bond donor and acceptor groups to enhance activity. |
| Molecular Docking Score | An estimation of the binding affinity between a ligand and a receptor. | Used to rank and prioritize compounds for synthesis and biological testing. |
This table represents general computational parameters used in QSAR studies of pyrimidine-based compounds, as specific QSAR data for this compound was not available in the search results.
Computational Chemistry and Molecular Modeling in Pyrido 4,3 D Pyrimidine Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a pyrido[4,3-d]pyrimidine (B1258125) derivative, and a biological target.
Prediction of Binding Conformations and Affinities with Biological Targets
Molecular docking simulations are crucial in predicting how pyrido[4,3-d]pyrimidine-based compounds fit into the active sites of enzymes or bind to receptors. For instance, derivatives of the related pyrido[3,4-d]pyrimidine (B3350098) scaffold have been docked into the active site of Monopolar spindle 1 (Mps1) kinase, a potential cancer target. nih.gov These studies help in understanding the binding modes and predicting the binding affinities of these inhibitors. nih.gov Similarly, pyrido[2,3-d]pyrimidin-7(8H)-ones have been docked into the ATP-binding site of the ZAP-70 tyrosine kinase, revealing how different substituents at the C4 position can influence binding. nih.gov
The accuracy of these predictions is often validated by comparing the computational results with experimental data, such as X-ray crystallography of the ligand-protein complex. This integrated approach of computational prediction and experimental validation accelerates the process of identifying and optimizing potential drug candidates.
Elucidation of Non-Bonding Interactions
The stability of a ligand-receptor complex is governed by various non-bonding interactions. Molecular docking studies are instrumental in identifying and characterizing these interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking.
For example, in the docking of pyrido[3,4-d]pyrimidine inhibitors with Mps1, it was observed that the pyrimidine (B1678525) ring can form a crucial hydrogen bond with the backbone of residue Gly605. nih.gov Additionally, hydrophobic interactions with residues such as I531, V539, and M602 were identified as significant contributors to the binding affinity. nih.gov In another study involving pyrido-annelated tetrazines, docking studies revealed key hydrogen bonding and hydrophobic interactions within the active sites of target proteins.
These detailed insights into the non-bonding interactions are vital for the rational design of more potent and selective inhibitors, as they guide the modification of the ligand structure to enhance favorable interactions and reduce unfavorable ones.
Quantum Chemical Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and properties of molecules. These calculations offer a deeper understanding of the intrinsic properties of pyrido[4,3-d]pyrimidine derivatives.
Density Functional Theory (DFT) Calculations for Electronic Properties
DFT calculations are widely used to determine the optimized geometry and various electronic properties of pyrido[4,3-d]pyrimidine-based compounds. These properties include the distribution of electron density, molecular electrostatic potential (MEP), and orbital energies. For instance, DFT has been employed to study the electronic properties of various pyrimidine and fused pyrimidine systems. tandfonline.comnih.gov The MEP maps generated from these calculations help in identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding its reactivity and intermolecular interactions.
Analysis of HOMO-LUMO Energy Gaps and Electron Transitions
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters obtained from quantum chemical calculations. The HOMO-LUMO energy gap is a key indicator of the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited.
Studies on related pyrimidine derivatives have shown that the HOMO-LUMO gap can be correlated with their biological activity. researchgate.net For example, a smaller energy gap might indicate a greater ability to participate in charge-transfer interactions, which can be important for binding to a biological target. The analysis of these frontier molecular orbitals also provides insights into the nature of electronic transitions within the molecule.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to study the stability of the binding conformation predicted by docking and to explore the flexibility of both the ligand and the protein.
Investigation of Ligand-Target Complex Stability and Conformation Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to investigate the stability and conformational dynamics of ligand-target complexes. These simulations provide a detailed view of how a pyrido[4,3-d]pyrimidine derivative interacts with its target protein over time, revealing the stability of the binding mode and the flexibility of the complex.
In a study on pyrido[3,4-d]pyrimidine derivatives as inhibitors of Monopolar spindle 1 (Mps1) kinase, a potential cancer target, MD simulations were performed to understand the binding mechanism. mdpi.com The simulations, run for 200 nanoseconds, showed that the protein-ligand complexes reached a stable conformation, as indicated by the root mean square deviation (RMSD) fluctuating within 1 Å after 140 ns. mdpi.com The radius of gyration (Rg) was also monitored, and its decrease over time suggested that the protein structure became more compact and stable upon ligand binding. mdpi.com These simulations revealed that van der Waals interactions and nonpolar solvation energies were the primary drivers for the favorable binding of these inhibitors. mdpi.com Key amino acid residues, including I531, V539, M602, C604, N606, I607, L654, I663, and P673, were identified as crucial for the interaction with the inhibitors. mdpi.com Furthermore, stable hydrogen bonds were observed between the inhibitors and residues G605 and K529, which were deemed important for the inhibitory activity. mdpi.com
Such detailed investigations into the dynamics of ligand-target complexes are crucial for understanding the determinants of binding affinity and for the rational design of new inhibitors with improved potency and selectivity.
Virtual Screening and Lead Optimization
Virtual screening and molecular modeling-guided optimization are central to modern drug discovery, allowing for the rapid identification and refinement of potential drug candidates from large compound libraries.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been successfully applied in the search for novel inhibitors based on the pyrido[4,3-d]pyrimidine scaffold. For example, in the quest for new Wee1 kinase inhibitors, a critical regulator of the cell cycle and a potential cancer target, virtual screening could be employed to filter extensive compound databases for molecules that fit the ATP-binding pocket of Wee1. nih.gov This process would involve docking each molecule in the library into the active site of the Wee1 crystal structure and scoring its potential binding affinity. The top-scoring compounds would then be selected for experimental validation. This methodology significantly narrows down the number of compounds to be synthesized and tested, saving time and resources.
Once a promising lead compound is identified, molecular modeling plays a crucial role in its optimization to improve properties such as potency, selectivity, and pharmacokinetic profile. This process, often referred to as structure-based drug design, relies on the three-dimensional structure of the target protein in complex with the inhibitor.
For instance, the optimization of pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors of the EGFRL858R/T790M mutant, a key target in non-small cell lung cancer (NSCLC), was guided by molecular modeling. nih.gov By analyzing the co-crystal structure, researchers could rationally design modifications to the lead compound to enhance its interaction with the target. This led to the development of compound 9s , which exhibited potent inhibitory activity against the mutant EGFR kinase with an IC50 value of 2.0 nM and also showed improved pharmacokinetic properties, including moderate plasma exposure and an oral bioavailability of 16%. nih.gov This iterative process of molecular modeling, chemical synthesis, and biological evaluation is a powerful strategy for developing clinically viable drug candidates. nih.gov
Similarly, the design of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors was informed by the essential pharmacophoric features of known inhibitors. nih.gov By understanding the key interactions required for binding, researchers can design novel molecules with the desired activity. nih.gov
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, collectively known as ADME. In silico tools are increasingly used to predict these properties at an early stage of drug discovery, helping to identify and eliminate compounds with unfavorable ADME profiles.
Various computational models have been developed to predict key pharmacokinetic parameters such as oral absorption, bioavailability, plasma protein binding, and clearance. nih.gov These models are often based on quantitative structure-property relationships (QSPR) and use molecular descriptors to correlate the chemical structure of a compound with its pharmacokinetic behavior.
For a series of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, in silico ADME properties were calculated using the SwissADME online tool. nih.gov This platform predicts various parameters based on the chemical structure, providing insights into the "drug-likeness" of the compounds. For example, the prediction of good gastrointestinal absorption and potential blood-brain barrier permeability for the promising agent, compound 7c , highlighted its potential as an orally active drug. nih.gov
The pkCSM web server is another tool that uses graph-based signatures to predict ADME properties, offering a rapid evaluation of pharmacokinetic and toxicity profiles for drug candidates. researchgate.net
Cell permeability is a critical factor for the efficacy of orally administered drugs, as it determines their ability to be absorbed from the gastrointestinal tract and to reach their intracellular targets. Computational models can predict cell permeability based on physicochemical properties such as lipophilicity (logP) and molecular size.
In the study of pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, the predicted ADME properties included an assessment of cell permeability. nih.gov The ability of a compound like 7c to be easily absorbed by the gastrointestinal tract is a direct consequence of its predicted favorable permeability characteristics. nih.gov Similarly, for a series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogues, in silico ADMET studies were conducted to assess their potential as orally active drug candidates. tandfonline.com These predictions help to prioritize compounds for further development and to guide modifications to improve their permeability. tandfonline.com
Mechanistic Research and Biological Target Engagement Studies Preclinical Focus
Enzyme Inhibition Mechanisms
The pyridopyrimidine core structure serves as a privileged scaffold in medicinal chemistry, analogous to the purine (B94841) and pteridine (B1203161) rings found in nature. This structural similarity allows for the design of derivatives that can act as competitive inhibitors at the active sites of various enzymes, leading to a wide range of biological activities.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition by Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in the cellular response to DNA damage, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway. rsc.orgnih.gov By catalyzing the formation of poly(ADP-ribose) (PAR) chains, PARP-1 recruits other DNA repair proteins to the site of damage. nih.govresearchgate.net Inhibition of PARP-1 is a key strategy in cancer therapy. In cancer cells with deficient homologous recombination (HR) repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of unrepaired DNA damage and cell death, a concept known as synthetic lethality. rsc.orgnih.gov
Research into pyrimidine-based scaffolds has led to the development of potent PARP-1 inhibitors. A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues demonstrated significant inhibitory activity against PARP-1. rsc.org Several of these synthesized compounds showed excellent potency, with IC₅₀ values in the nanomolar range, and some were more potent than the reference drug Olaparib. rsc.org Molecular docking studies suggest that these compounds bind effectively within the catalytic domain of PARP-1. rsc.org The findings indicate that fusing an additional heterocyclic ring to the pyrano[2,3-d]pyrimidine-2,4-dione core can enhance the inhibitory activity. rsc.org
| Compound | PARP-1 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| S2 | 3.61 | 0.66 ± 0.05 | 2.76 ± 0.06 |
| S7 | 4.12 | 1.14 ± 0.09 | 4.18 ± 0.14 |
| Olaparib (Reference) | 5.23 | - | - |
| Staurosporine (Reference) | - | 0.02 ± 0.01 | 0.04 ± 0.01 |
| Data sourced from a study on pyrano[2,3-d]pyrimidine 2,4 dione (B5365651) analogues. rsc.org |
Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition for Herbicidal Activity
Protoporphyrinogen oxidase (PPO) is the last common enzyme in the biosynthetic pathway of chlorophyll (B73375) and heme. researchgate.netnih.gov It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. unl.eduucanr.edu This enzyme is an ideal target for herbicides because its inhibition leads to the accumulation of the substrate, protoporphyrinogen IX. unl.edu This substrate then leaks from its normal pathway and is spontaneously oxidized, producing protoporphyrin IX that, in the presence of light and oxygen, generates highly reactive singlet oxygen. unl.edu This singlet oxygen causes rapid peroxidation of lipids and proteins, destroying cell membrane integrity and leading to swift plant cell death. unl.eduucanr.edu
The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold has been identified as a potent inhibitor of PPO. One derivative, in particular, demonstrated 100% inhibition of bentgrass at a concentration of 1 mM, an efficacy comparable to commercial herbicides. Molecular docking studies of this compound with Nicotiana tabacum PPO revealed key interactions, including π-π stacking with the FAD cofactor and hydrogen bonds with active site residues like Arg98. The structural features of the pyridopyrimidine ring system are crucial for this inhibitory activity, with related scaffolds like pyrano[2,3-d]pyrimidines showing lower herbicidal effects due to reduced π-π stacking capabilities.
Cyclooxygenase-2 (COX-2) Inhibition in Anti-Inflammatory Research
Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.comyoutube.com There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and promoting platelet aggregation, and COX-2, which is an inducible enzyme primarily expressed at sites of inflammation. youtube.comyoutube.com Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. youtube.com
Studies on pyrimidine (B1678525) derivatives have shown their potential as selective COX-2 inhibitors. mdpi.comnih.gov Certain pyrimidine derivatives demonstrated high selectivity towards COX-2, with inhibitory potency comparable to the established selective inhibitor meloxicam (B1676189) and superior to the non-selective drug piroxicam. mdpi.comnih.gov The selectivity for COX-2 is attributed to the larger binding pocket in the active site of the COX-2 enzyme compared to COX-1, which can accommodate the pyrimidine scaffold more effectively. mdpi.com These findings suggest that the pyrimidine framework is a promising starting point for developing safer and more effective anti-inflammatory agents. mdpi.comnih.gov
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| L1 | >100 | 16.52 | >6.05 |
| L2 | 68.34 | 12.14 | 5.63 |
| Meloxicam (Reference) | 35.12 | 11.23 | 3.13 |
| Piroxicam (Reference) | 10.21 | 45.31 | 0.22 |
| Data from in vitro inhibition assays of pyrimidine derivatives. mdpi.com |
Dihydrofolate Reductase (DHFR) Inhibition in Anti-Parasitic Research
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.govscite.ai Tetrahydrofolate is a vital cofactor for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for antimicrobial and anti-parasitic therapies. nih.govscite.ai The strategy behind using DHFR inhibitors is that selective inhibition of the parasite's enzyme over the human counterpart can effectively halt parasite replication with minimal host toxicity. scite.ainih.gov
The success of DHFR inhibitors like pyrimethamine (B1678524) against malaria has spurred the development of new antifolates targeting parasitic protozoa. nih.govnih.gov While specific studies on Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione as a DHFR inhibitor are not prominent, the broader class of pyrimidine-related heterocycles, such as diaminopyrimidines and pyrrolopyrimidines, have been extensively investigated as DHFR inhibitors. nih.gov The development of potent and selective inhibitors against parasitic DHFR remains an active area of research to combat emerging drug resistance. nih.gov
Kinase Inhibition Studies of Pyridopyrimidine Scaffolds
The pyridopyrimidine scaffold is also recognized as a "privileged scaffold" for developing kinase inhibitors. rsc.org Its structural similarity to the adenine (B156593) ring of ATP allows it to bind to the hinge region of kinase active sites, making it an excellent starting point for designing potent and selective inhibitors of various oncogenic kinases. rsc.org
The RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical cascade that regulates cell proliferation, differentiation, and survival. nih.govmdpi.com The pathway involves a series of kinases: RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. nih.govmdpi.com Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. nih.gov
A series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and identified as potent blockers of the RAF-MEK-ERK signaling pathway. nih.gov One lead compound, 14m , demonstrated excellent antiproliferative activity against several cancer cell lines. nih.gov Mechanistic studies revealed that this compound induces cancer cell death by suppressing cell migration, inducing apoptosis, and dose-dependently decreasing the phosphorylation levels of both ERK and MEK. nih.gov This indicates that the compound effectively blocks the signaling cascade at or upstream of MEK, highlighting the potential of the pyrido[2,3-d]pyrimidine scaffold in developing targeted cancer therapies. nih.gov
Wee1 Kinase Inhibition
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage. Its inhibition can force cancer cells with a defective G1 checkpoint (often due to p53 mutations) into premature and lethal mitosis, a concept known as synthetic lethality.
One of the early pyridopyrimidine derivatives identified as a Wee1 inhibitor is PD0166285. nih.gov In cell-free assays, PD0166285 demonstrated potent inhibition of Wee1 kinase with a half-maximal inhibitory concentration (IC50) of 24 nM. aacrjournals.orgnih.govresearchgate.netacs.org It also showed activity against the related kinase Myt1, with an IC50 of 72 nM. aacrjournals.orgnih.govresearchgate.net However, its selectivity is not absolute, as it also inhibits Chk1, albeit at a much higher concentration (IC50 = 3.4 µM). nih.govresearchgate.net Preclinical studies have shown that PD0166285 can abrogate the G2 checkpoint induced by radiation, leading to increased mitotic entry and sensitization of cancer cells to radiation-induced cell death. aacrjournals.orgresearchgate.net Despite its potent Wee1 inhibition, the broad spectrum of activity of PD0166285, which includes several other tyrosine kinases, has limited its clinical development due to concerns about off-target effects. nih.gov
| Compound | Target Kinase | IC50 (nM) | Scaffold |
| PD0166285 | Wee1 | 24 | Pyrido[2,3-d]pyrimidine |
| PD0166285 | Myt1 | 72 | Pyrido[2,3-d]pyrimidine |
| PD0166285 | Chk1 | 3400 | Pyrido[2,3-d]pyrimidine |
Tyrosine Kinases (e.g., EGFR, ABL kinase, PDGFR β) Inhibition
The pyridopyrimidine scaffold has been extensively explored for its ability to inhibit various tyrosine kinases that are key drivers of oncogenesis.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of both pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine (B1258125) have shown significant EGFR inhibitory activity. For instance, the 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine series has produced highly potent inhibitors, with some compounds like 7-(methylamino)pyrido[4,3-d]pyrimidine (5f) exhibiting an IC50 of 0.13 nM against isolated EGFR. acs.org Another example is Tarloxotinib, a hypoxia-activated prodrug whose active metabolite, Tarloxotinib-E, is a potent, irreversible pan-HER inhibitor. In cellular assays, Tarloxotinib-E inhibited EGFR phosphorylation with an IC50 of 2 nM in A431 cells. nih.gov It has also shown activity against EGFR exon 20 insertion mutations, with IC50 values for its active form (TRLX-TKI) ranging from 33 nM to 345 nM in different patient-derived lung cancer cell lines. aacrjournals.orgresearchgate.net
ABL Kinase Inhibition: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Several pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of Bcr-Abl kinase. PD180970, for example, inhibited Bcr-Abl tyrosine phosphorylation and induced cell death in the K562 CML cell line with an IC50 of 2.5 nM. nih.gov Another compound, PD173955, also demonstrated potent inhibition of Bcr-Abl driven cell growth with an IC50 of 2.5 nM. nih.gov These compounds were also found to be effective against imatinib-resistant Bcr-Abl mutants. nih.gov
Platelet-Derived Growth Factor Receptor (PDGFR) β Inhibition: The pyrido[2,3-d]pyrimidine derivative PD-089828 (4b) was identified as a broad-spectrum tyrosine kinase inhibitor, with an IC50 of 1.11 µM against PDGFR. sci-hub.se Further structure-activity relationship (SAR) studies led to the development of more potent analogs. sci-hub.se One such derivative, compound 52 from a separate study, was also found to inhibit PDGFRβ. nih.gov PD0166285, primarily known as a Wee1 inhibitor, also exhibits off-target activity against PDGFRβ with an IC50 of 0.1 µM. acs.org
| Compound | Target Kinase | IC50 | Scaffold |
| 7-(methylamino)pyrido[4,3-d]pyrimidine (5f) | EGFR | 0.13 nM | Pyrido[4,3-d]pyrimidine |
| Tarloxotinib-E | EGFR (pEGFR in A431 cells) | 2 nM | Pyrido[3,4-d]pyrimidine (B3350098) |
| TRLX-TKI (active form of Tarloxotinib) | EGFR (CUTO17 cell line) | 33 nM | Pyrido[3,4-d]pyrimidine |
| TRLX-TKI (active form of Tarloxotinib) | EGFR (CUTO14 cell line) | 208 nM | Pyrido[3,4-d]pyrimidine |
| TRLX-TKI (active form of Tarloxotinib) | EGFR (CUTO18 cell line) | 345 nM | Pyrido[3,4-d]pyrimidine |
| PD180970 | Bcr-Abl | 2.5 nM | Pyrido[2,3-d]pyrimidine |
| PD173955 | Bcr-Abl | 2.5 nM | Pyrido[2,3-d]pyrimidine |
| PD-089828 (4b) | PDGFR | 1.11 µM | Pyrido[2,3-d]pyrimidine |
| PD0166285 | PDGFRβ | 0.1 µM | Pyrido[2,3-d]pyrimidine |
Phosphatidylinositol-3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. The pyridopyrimidine scaffold has been utilized to create potent dual inhibitors of PI3K and mTOR. CMG002 is a novel, potent PI3K/mTOR dual inhibitor that has demonstrated significant preclinical activity. ed.ac.uknih.gov In chemoresistant ovarian cancer cells, CMG002 induced cytotoxicity and was shown to suppress the phosphorylation of key downstream effectors of the PI3K pathway. ed.ac.uknih.gov While specific IC50 values for CMG002 against PI3K isoforms are not detailed in the provided context, its potent dual activity highlights the potential of the pyridopyrimidine core in targeting this pathway.
Mammalian Target of Rapamycin (mTOR) Inhibition
As a key component of the PI3K signaling pathway, mTOR is a critical regulator of cell growth and proliferation. Many pyridopyrimidine-based compounds have been designed as dual PI3K/mTOR inhibitors. The compound CMG002, mentioned previously, effectively suppresses the phosphorylation of mTOR and its downstream target S6, both in vitro and in vivo, confirming its engagement with the mTOR pathway in cancer models. ed.ac.uk
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2/Cyclin A, CDK4/6)
Cyclin-dependent kinases are central to the regulation of the cell cycle, and their inhibitors have become a major class of anticancer drugs. The pyridopyrimidine scaffold is at the heart of some of the most successful CDK inhibitors.
Palbociclib (PD-0332991), a pyrido[2,3-d]pyrimidin-7-one derivative, is a highly selective inhibitor of CDK4 and CDK6. nih.govnih.govucsf.edu It has demonstrated potent inhibition of CDK4 and CDK6 with IC50 values of 11 nM and 16 nM, respectively. nih.gov Preclinical studies have shown that Palbociclib causes G1 cell cycle arrest by preventing the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK4/6. ucsf.edu Its efficacy is largely dependent on a functional Rb pathway. ucsf.edu
| Compound | Target Kinase | IC50 (nM) | Scaffold |
| Palbociclib (PD-0332991) | CDK4 | 11 | Pyrido[2,3-d]pyrimidine |
| Palbociclib (PD-0332991) | CDK6 | 16 | Pyrido[2,3-d]pyrimidine |
Mammalian STE20-like (MST3/4) Kinase Inhibition
Salt-Inducible Kinase (SIK) Subfamily Inhibition
The salt-inducible kinases (SIK1, SIK2, and SIK3) are members of the AMP-activated protein kinase (AMPK) family and are involved in regulating various physiological processes, including metabolism and inflammation. There is currently a lack of publicly available preclinical data specifically detailing the inhibitory activity of compounds with the this compound core against the SIK subfamily of kinases. While a recent report described the discovery of a pan-SIK inhibitor, GLPG3312, this compound was identified from a kinase-focused library and its chemical scaffold was not specified as a pyridopyrimidine in the provided information. dalriadatx.com
Flavin-Dependent Thymidylate Synthase (FDTS) Inhibition in Mycobacterium tuberculosis
This compound and its analogs have emerged as a focal point in the quest for new treatments for tuberculosis. These compounds are being investigated for their ability to inhibit Flavin-Dependent Thymidylate Synthase (FDTS) in Mycobacterium tuberculosis. This enzyme, encoded by the thyX gene, is essential for the synthesis of dTMP, a necessary component of DNA. nih.gov Since FDTS is present in many pathogenic bacteria but not in humans, it is a highly attractive target for developing selective antibacterial drugs. nih.govmdpi.comnih.gov
The FDTS enzyme's mechanism is distinct from the classical thymidylate synthase (TS) found in humans. nih.govmdpi.com This difference provides a therapeutic window for designing inhibitors that specifically target the bacterial enzyme. nih.gov Researchers have synthesized and studied various derivatives of the pyrido[1,2-e]purine-2,4(1H,3H)-dione scaffold, which is structurally related to the core topic compound, to understand how chemical modifications influence their inhibitory action against M. tuberculosis ThyX. mdpi.comnih.gov
Initial screenings of in-house compound libraries identified pyridopurine analogs with moderate inhibitory effects on ThyX. mdpi.com This spurred further synthetic efforts to create more potent compounds through diversity-oriented synthesis. mdpi.com Structure-activity relationship (SAR) studies, which explore how changes in a molecule's structure affect its biological activity, have been central to this research. mdpi.comnih.gov For instance, one study reported that a particular pyrido[1,2-e]purine-2,4(1H,3H)-dione derivative, compound 23a, achieved 84.3% inhibition of ThyX at a concentration of 200 µM, with no significant toxicity to human cells. mdpi.comnih.gov These preclinical findings are supported by computational modeling to understand how these compounds interact with the active site of the FDTS enzyme, guiding further refinements in their design. mdpi.comnih.gov
Alpha-Amylase and Alpha-Glucosidase Inhibitory Potential
Derivatives of this compound are also being evaluated for their potential to inhibit α-amylase and α-glucosidase. These enzymes play a crucial role in the digestion of carbohydrates. nih.govmdpi.com Pancreatic α-amylase breaks down large carbohydrates like starch into smaller sugars, which are then further broken down into glucose by α-glucosidases in the small intestine. nih.gov Inhibiting these enzymes can slow down the absorption of glucose, which is a key strategy for managing high blood sugar levels after meals, a common issue in type 2 diabetes. mdpi.comresearchgate.net
While existing drugs that inhibit these enzymes are effective, they can cause undesirable side effects. nih.gov This has driven the search for new and better-tolerated inhibitors from various sources, including synthetic compounds. In this context, various pyrimidine-based compounds have been synthesized and tested for their inhibitory activity. For example, studies on related pyrano[2,3-d]pyrimidine derivatives have shown promising results, with some compounds exhibiting significant inhibition of both α-amylase and α-glucosidase in laboratory tests. researchgate.netnih.gov One such study found IC50 values (the concentration required to inhibit 50% of the enzyme's activity) for α-amylase in the range of 103.63 to 295.45 µM and for α-glucosidase in the range of 45.63 to 184.52 µM. researchgate.netnih.gov
Structure-activity studies on similar heterocyclic systems suggest that specific substitutions on the pyrimidine ring are key to their inhibitory action. researchgate.net Molecular docking studies have also been used to model how these compounds bind to the active sites of the enzymes, providing insights for the design of more potent inhibitors. researchgate.net
Inhibition of Enzymes Involved in DNA Replication or Protein Synthesis
The this compound scaffold is a "privileged structure" in drug discovery, meaning it can be used as a basis for developing drugs that target a variety of biological molecules. mdpi.com This is particularly true for enzymes involved in DNA replication and protein synthesis. The similarity of the pyridopyrimidine structure to the natural purine bases found in DNA and RNA allows these compounds to potentially interfere with the function of enzymes that process these molecules.
For example, derivatives of the related pyrido[2,3-d]pyrimidine-2,4-dione have been synthesized and evaluated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov This enzyme is involved in the regulation of protein synthesis and is a target for cancer therapy. nih.gov In one study, certain derivatives were found to inhibit eEF-2K with IC50 values in the nanomolar range, and cellular assays confirmed their ability to reduce eEF-2K activity in breast cancer cells. nih.gov
Other related pyridopyrimidine derivatives have been investigated as inhibitors of tyrosine kinases, a family of enzymes that play critical roles in cell signaling and are often dysregulated in cancer. mdpi.com For instance, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potential inhibitors of the epidermal growth factor receptor (EGFR), including a mutant form that is resistant to some current drugs. nih.gov These compounds have shown promising cytotoxic activity against various cancer cell lines. nih.gov The versatility of the pyridopyrimidine core allows for the creation of diverse chemical libraries to screen for inhibitors of a wide range of enzymatic targets. mdpi.com
Receptor Binding Affinity Studies
TRPC5 Receptor Modulation
This compound derivatives have been identified as potential modulators of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. google.comgoogle.com TRPC5 is a cation channel that allows the passage of calcium and sodium ions into cells, playing a role in regulating cellular functions. google.com Misregulation of TRPC5 has been linked to various disorders, making it an important target for drug development. google.com
Patents have been filed for novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione derivatives, claiming their use as TRPC5 modulators for treating conditions mediated by this receptor. google.comgoogle.com The modulation of TRPC5 can have various effects; for instance, neuroactive steroids have been shown to have an inhibitory effect on TRPC5. nih.gov The development of small-molecule modulators for TRPC channels is an active area of research, as these compounds could have therapeutic applications in areas such as kidney disease and cancer. nih.gov
CC Chemokine Receptor 4 (CCR4) Antagonism
The search for antagonists of the CC Chemokine Receptor 4 (CCR4) has also included the investigation of pyridopyrimidine scaffolds. However, the available information in this specific area for the this compound core is limited. Research has been conducted on related structures, such as pyrido[3,4-d]pyrimidines, as antagonists for the CXCR2 chemokine receptor. nih.govnih.govmdpi.com In one such study, a pyrido[3,4-d]pyrimidine analog was identified as a promising CXCR2 antagonist with an IC50 value of 0.11 µM in a cell-based assay. nih.govnih.gov This highlights the potential of the broader pyridopyrimidine chemical space in targeting chemokine receptors, which are involved in inflammatory and immune responses.
Cellular Pathway Modulation Research (Preclinical In Vitro)
The preclinical investigation of this compound and its analogs extends to their effects on various cellular signaling pathways. This research is crucial for understanding the full scope of their biological activities and identifying potential therapeutic uses.
A significant area of this research has focused on cancer-related pathways. For example, derivatives of the related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been developed as blockers of the RAF-MEK-ERK signaling pathway. nih.gov This pathway is often overactive in many types of cancer, and blocking it can reduce tumor growth. nih.gov One particular compound from this series demonstrated potent antiproliferative activity against several cancer cell lines. nih.gov Mechanistic studies showed that this compound could suppress cancer cell migration, induce apoptosis (programmed cell death), and decrease the levels of key phosphorylated proteins in the ERK pathway. nih.gov This indicates a direct modulatory effect on this critical cancer-related signaling cascade.
Apoptosis Induction in Cancer Cell Lines
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Preclinical studies on derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold have consistently demonstrated their ability to trigger this process in various cancer cell lines.
One study focusing on new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives found that the most active compounds induced a significant apoptotic effect in PC-3 prostate cancer cells. nih.gov Notably, compound 8a from this series led to a 5.3-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov In another investigation, a series of 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and pyrido[2,3-d] nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidines were synthesized and evaluated for their cytotoxic effects. The most promising compound, 15f , was found to induce apoptosis in PC-3 cells through a caspase-3 dependent pathway. researchgate.net
Furthermore, research into pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has also shown their capability to induce apoptosis as part of their mechanism to inhibit cancer cell growth. nih.gov Similarly, derivatives of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione have been shown to induce both early and late-stage apoptosis in A375 melanoma cells. rsc.org
Table 1: Apoptosis Induction by Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Key Findings |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a | PC-3 (Prostate) | Induced a 5.3-fold increase in caspase-3 levels. nih.gov |
| Pyrido[2,3-d] nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivative 15f | PC-3 (Prostate) | Induced apoptosis via a caspase-3 dependent pathway. researchgate.net |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | Various | Shown to induce apoptosis in cancer cells. nih.gov |
| 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative XS23 | A375 (Melanoma) | Induced 18% early and 4.68% late cell apoptosis at 5 µM. rsc.org |
Cell Cycle Arrest Mechanisms
In addition to apoptosis, the ability to halt the cell cycle is another critical mechanism for controlling cancer cell proliferation. Derivatives of the pyrido[2,3-d]pyrimidine core have been shown to interfere with cell cycle progression, often at the G1 or G2/M phases.
A study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated that compound 8a arrested the cell cycle in the pre-G1 phase in PC-3 cells. nih.gov In a separate study, the pyrido[2,3-d] nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivative 15f was also found to cause cell cycle arrest, contributing to its antitumor activity. researchgate.net Research on 1H-pyrazolo[3,4-d]pyrimidine derivatives, which share a bicyclic heteroaromatic ring system, showed cell cycle arrest at the G2/M phase. nih.gov
Table 2: Cell Cycle Arrest by Pyrido[2,3-d]pyrimidine and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Phase of Cell Cycle Arrest |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a | PC-3 (Prostate) | Pre-G1 phase nih.gov |
| Pyrido[2,3-d] nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivative 15f | PC-3 (Prostate) | Not specified, but caused arrest researchgate.net |
| 1H-pyrazolo[3,4-d]pyrimidine derivatives | Not specified | G2/M phase nih.gov |
Modulation of Specific Signaling Pathways (e.g., ERK, MEK phosphorylation)
The constitutive activation of signaling pathways like the RAF-MEK-ERK (MAPK) pathway is a common driver of tumor growth. nih.gov Targeting this pathway is a key strategy in cancer therapy.
A significant study on a series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives revealed their ability to act as blockers of the RAF-MEK-ERK signaling pathway. The lead compound, 14m , was shown to decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner. nih.gov This inhibition of crucial signaling kinases underscores a direct molecular mechanism for the observed antitumor effects. nih.gov
Impact on Reactive Oxygen Species (ROS) Production
The modulation of intracellular reactive oxygen species (ROS) levels is another mechanism through which anticancer agents can exert their effects. Elevated ROS can lead to oxidative stress and subsequent cell death.
In the same study that identified the inhibition of the RAF-MEK-ERK pathway, the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 14m was also found to increase ROS production. nih.gov This suggests a dual mechanism of action, where the compound not only blocks pro-survival signaling but also introduces cytotoxic oxidative stress. Similarly, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were designed to elevate intracellular ROS levels, with compound XS23 increasing the ROS level in A375 cells up to 175-fold compared to the control. rsc.org
Immunomodulatory Effects in Anti-Inflammatory Models
While direct evidence for the immunomodulatory effects of this compound is limited, studies on related structures suggest potential in this area. For instance, some pyrido[1,2-a]pyrimidin-4-one derivatives have been noted for their antioxidant activity, a property often linked to anti-inflammatory effects. researchgate.net The broader class of pyrimidines has been investigated for anti-inflammatory properties, which are often attributed to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.
Inhibition of Chemokine-Induced Cell Migration
The migration of cells in response to chemical signals, known as chemotaxis, is a fundamental process in both normal physiology and disease, including inflammation and cancer metastasis.
Research into pyrido[3,4-d]pyrimidines has identified them as antagonists of the human chemokine receptor CXCR2. mdpi.com CXCR2 and its ligands are key mediators in the recruitment of neutrophils to sites of inflammation. mdpi.com A pyrido[3,4-d]pyrimidine analogue was identified as a promising CXCR2 antagonist, suggesting a potential role for this scaffold in modulating inflammatory cell migration. mdpi.com Furthermore, a study on a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative demonstrated its ability to suppress cell migrations. nih.gov Derivatives of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione have also been shown to inhibit tumor cell migration in a concentration-dependent manner in A375 cells. rsc.org
Preclinical In Vitro Mechanistic Investigations
The preclinical in vitro investigation of this compound and its analogs is a rapidly evolving field. The studies on related isomers have laid a strong foundation, indicating that this class of compounds can induce apoptosis, cause cell cycle arrest, modulate key cancer-related signaling pathways, and impact ROS production. The antagonism of chemokine receptors also points to a potential role in modulating inflammatory responses and cell migration. Future research will likely focus on delineating the specific activities and potencies of the this compound parent compound and its derivatives, further clarifying its therapeutic potential.
Cell-Based Assays for Target Engagement (e.g., NanoBRET)
NanoBRET (Bioluminescence Resonance Energy Transfer) is a sophisticated cell-based assay used to measure the binding of a compound to its target protein within a live cell environment. reactionbiology.compromega.com This technology provides real-time data on compound affinity and target occupancy, which are critical parameters for understanding a drug's pharmacological mechanism. reactionbiology.compromega.com The assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein. promega.com When a test compound is introduced and binds to the target, it displaces the tracer, leading to a measurable decrease in the BRET signal. promega.com This allows for the quantitative assessment of a compound's intracellular affinity and permeability. promega.com
While specific NanoBRET data for this compound is not extensively available in the public domain, the methodology is highly applicable to this class of compounds. For instance, the NanoBRET platform has been successfully used to evaluate other kinase inhibitors, including those targeting PLK1. researchgate.net Researchers have developed specific probes for kinases like PLK1 to facilitate these target engagement studies in live cells. researchgate.net Given that many pyrido[4,3-d]pyrimidine derivatives are designed as kinase inhibitors, NanoBRET assays would be an invaluable tool to confirm their direct interaction with intended kinase targets within the complex milieu of a living cell. researchgate.netnih.gov
Enzymatic Assays for Kinase Activity Evaluation
Enzymatic assays are a fundamental tool for evaluating the inhibitory potential of compounds against specific enzymes, such as kinases. For pyrido[2,3-d]pyrimidine-2,4-dione derivatives, a radioactive assay using [γ−32P]ATP is a common method to assess the inhibition of recombinant human eEF-2K. nih.gov In this assay, the kinase activity is determined by measuring the rate of incorporation of the radioactive phosphate (B84403) (32P) into a peptide substrate. nih.gov A reduction in the incorporation of 32P in the presence of the test compound indicates inhibitory activity.
One study reported that a specific pyrido[2,3-d]pyrimidine-2,4-dione derivative, compound 6 (A-484954), inhibited eEF-2K activity in vitro with an IC50 value of 0.42 μM. nih.gov This value was noted to be slightly different from a previously reported value of 0.28 μM, a discrepancy attributed to different ATP concentrations used in the assays (10 μM vs. 5 μM). nih.gov Since this compound is an ATP-competitive inhibitor, a higher ATP concentration is expected to increase the IC50 value. nih.gov The study also evaluated a series of other pyrido[2,3-d]pyrimidine-2,4-dione derivatives, with compound 9 showing an IC50 of 0.93 μM. nih.gov
Similarly, derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been evaluated for their inhibitory activity against both wild-type EGFR (EGFRWT) and its mutant form, EGFRT790M. nih.gov Compound 8a from this series demonstrated potent inhibition with IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. nih.gov Another study on pyrido[2,3-d]pyrimidine derivatives identified compounds 4 and 10 as potent PIM-1 kinase inhibitors with IC50 values of 11.4 nM and 17.2 nM, respectively. rsc.org
| Compound | Target Kinase | IC50 | Source |
| 6 (A-484954) | eEF-2K | 0.42 µM | nih.gov |
| 9 | eEF-2K | 0.93 µM | nih.gov |
| 8a | EGFRWT | 0.099 µM | nih.gov |
| 8a | EGFRT790M | 0.123 µM | nih.gov |
| 4 | PIM-1 | 11.4 nM | rsc.org |
| 10 | PIM-1 | 17.2 nM | rsc.org |
Cell Viability and Proliferation Assays in Research Cell Lines
Cell viability and proliferation assays are essential preclinical tools to assess the cytotoxic or anti-proliferative effects of new chemical entities. For pyrido[4,3-d]pyrimidine derivatives, these assays have been conducted across a variety of cancer cell lines.
One study investigated a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives for their effect on the viability of MDA-MB-231 breast cancer cells. nih.gov The results of these cellular assays correlated well with the in vitro kinase inhibition data. Compound 6 , which had a lower IC50 in the enzymatic assay, also significantly reduced the activity of eEF-2K in these cells. nih.gov Compound 9 showed a lesser effect, and compound 12 had no significant impact, mirroring their respective kinase inhibition potencies. nih.gov
In another study, novel pyrido[4,3-d]pyrimidine derivatives were designed as KRAS-G12D inhibitors. mdpi.com The anti-proliferative activity of these compounds was evaluated against Panc1 (pancreatic cancer, KRAS-G12D), HCT116 (colon cancer, KRAS-G13D), and A549 (lung cancer, wild-type KRAS) cell lines using a CCK-8 assay. mdpi.com Compound 10c demonstrated selective anti-proliferative effects in Panc1 cells with an IC50 of 1.40 μM, showing 4.9-fold greater selectivity over wild-type cells. mdpi.com
Furthermore, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were screened for their anticancer activity against A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. nih.gov The most active compounds, 8a , 8b , and 9a , were selected for further investigation. nih.gov Compound 8a showed significant cytotoxic activities and was found to induce apoptosis in PC-3 cells. nih.gov
Another investigation focused on pyrano[2,3-d]pyrimidine-2,4-dione derivatives as potential PARP-1 inhibitors. rsc.org These compounds were tested for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines. rsc.org Compounds S2 and S7 showed high cytotoxicity against MCF-7 cells with IC50 values of 2.65 ± 0.05 and 1.28 ± 1.12 μM, respectively. rsc.org
| Compound | Cell Line | Assay | Finding | Source |
| 6 | MDA-MB-231 | eEF-2K activity | Significant reduction in eEF-2K activity | nih.gov |
| 9 | MDA-MB-231 | eEF-2K activity | Lesser reduction in eEF-2K activity | nih.gov |
| 12 | MDA-MB-231 | eEF-2K activity | No significant effect | nih.gov |
| 10c | Panc1 (KRAS-G12D) | CCK-8 | IC50 = 1.40 µM | mdpi.com |
| 8a | PC-3 | Apoptosis | Induced significant apoptosis | nih.gov |
| S2 | MCF-7 | Anti-proliferation | IC50 = 2.65 ± 0.05 µM | rsc.org |
| S7 | MCF-7 | Anti-proliferation | IC50 = 1.28 ± 1.12 µM | rsc.org |
In Vivo Target Engagement Research Models (Excluding Clinical)
Moving from in vitro and cell-based assays, in vivo models are critical for understanding the pharmacodynamics and metabolic fate of a compound in a whole-organism setting.
Animal Models for Pharmacodynamic Evaluation (e.g., Rat Paw Edema Model)
The carrageenan-induced rat paw edema model is a widely used and well-established in vivo model for evaluating the anti-inflammatory activity of new compounds. nih.govnih.gov This model induces an acute inflammatory response, characterized by swelling (edema), which can be quantified over time. nih.gov The reduction in paw volume in treated animals compared to a control group indicates the anti-inflammatory efficacy of the test compound.
While specific studies utilizing the rat paw edema model for this compound were not found, research on other polysubstituted pyrimidines has demonstrated the utility of this model. For instance, two potent pyrimidine-based mPGES-1 inhibitors were shown to be significantly effective in vivo, suppressing carrageenan-induced rat paw edema by 36% and 46%. nih.gov This highlights the applicability of this model for assessing the anti-inflammatory potential of pyrimidine-containing scaffolds. The model typically involves measuring paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the induction of edema. nih.gov
Microsomal Stability Studies in Animal Liver Microsomes
Microsomal stability assays are crucial in preclinical drug development to predict the metabolic stability of a compound. These in vitro assays use liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate at which a compound is metabolized by these enzymes provides an early indication of its likely in vivo clearance.
Assessment of In Vivo Physiological Effects and Potential Metabolic Conversion
Understanding the in vivo physiological effects and metabolic fate of a compound is a critical step in its preclinical development. This involves studying how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.
Rodent Models for Bioavailability Studies
Comprehensive searches of publicly available scientific literature and databases have revealed a significant lack of information regarding the bioavailability of the specific chemical compound this compound in rodent models. To date, no detailed research findings, including pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), have been published for this compound in any rodent species.
Consequently, the generation of a data table summarizing these key bioavailability metrics is not possible. While research exists on various derivatives of the broader pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine scaffolds, this information does not directly apply to the parent compound and is therefore excluded from this article to maintain strict adherence to the specified subject matter.
Further preclinical research, specifically pharmacokinetic studies in rodent models such as rats and mice, is required to elucidate the oral bioavailability and other key absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Such studies are fundamental to understanding the compound's potential for systemic exposure and would be a critical step in its development as a therapeutic agent.
Medicinal Chemistry Scaffold Potential of Pyrido 4,3 D Pyrimidine 2,4 1h,3h Dione Excluding Therapeutic Applications
Scaffold for Enzyme Inhibitor Development
The inherent structural features of the pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione core, including its hydrogen bond donors and acceptors, make it an attractive starting point for the design of various enzyme inhibitors.
Design of Novel Inhibitors for Various Biochemical Pathways
The pyrido[4,3-d]pyrimidine (B1258125) scaffold has been identified as a promising framework for developing inhibitors of several enzymes. For instance, derivatives of the broader pyrido[4,3-d]pyrimidine class have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic neurotransmission. The design of such inhibitors often involves the strategic placement of substituents on the pyridopyrimidine core to achieve optimal interactions with the active site of these enzymes.
Furthermore, the structural versatility of this scaffold allows for its adaptation to target other enzymatic pathways. By modifying the substituents at various positions of the this compound ring system, medicinal chemists can explore its potential to inhibit a wide range of enzymes, thereby providing chemical tools to probe different biochemical pathways. The dione (B5365651) functional groups, for example, can act as crucial hydrogen bond acceptors, anchoring the molecule within an enzyme's active site.
Exploration as a Scaffold for Kinase Inhibitors in Targeted Approaches
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases. The pyrido[4,3-d]pyrimidine scaffold is recognized as a "hinge-binding" motif, a key feature for many kinase inhibitors that target the ATP-binding site of these enzymes. The nitrogen atoms within the pyrimidine (B1678525) ring can form critical hydrogen bonds with the hinge region of the kinase, a conserved structural element that connects the N- and C-lobes of the catalytic domain.
Research into the broader class of pyridopyrimidines has demonstrated their potential as tyrosine kinase inhibitors. For the specific this compound scaffold, its structure can be systematically modified to optimize interactions with the ATP-binding pocket of specific kinases. The design of selective kinase inhibitors often involves appending various functional groups to the core scaffold to exploit subtle differences in the active sites of different kinases, thereby achieving target specificity. The development of derivatives of this scaffold could lead to potent and selective probes for studying kinase biology.
Versatility in Drug Discovery Lead Generation
The this compound core serves as a valuable starting point for generating diverse collections of small molecules for high-throughput screening and lead discovery.
Foundation for Diversification in Chemical Libraries
The synthesis of chemical libraries based on a common scaffold is a cornerstone of modern drug discovery. The this compound structure is well-suited for this purpose due to the presence of multiple reaction sites that allow for the introduction of a wide array of chemical functionalities. Synthetic strategies have been developed for the construction of pyrido[4,3-d]pyrimidine libraries, enabling the systematic exploration of the chemical space around this core.
By employing combinatorial chemistry approaches, large numbers of derivatives can be generated, each with unique substituents. This diversification allows for a comprehensive investigation of structure-activity relationships (SAR) and the identification of initial "hit" compounds with desired biological activities. The ability to readily create a library of diverse compounds based on the this compound scaffold significantly enhances its value in lead generation campaigns.
Potential in Proteomics Research for Protein Interaction Studies
While direct applications of the this compound scaffold in proteomics for protein interaction studies are not yet extensively documented, its potential in this area is noteworthy. Small molecule probes are invaluable tools in chemical biology and proteomics for investigating protein function and interactions.
Derivatives of the this compound core could be functionalized with reporter tags, such as biotin or fluorescent dyes, or with photoreactive groups for affinity-based protein profiling and target identification studies. By designing molecules that bind to specific proteins, researchers can use these chemical probes to isolate and identify binding partners, elucidate signaling pathways, and map protein interaction networks. The versatility of the scaffold allows for the incorporation of the necessary chemical handles to facilitate such studies.
Emerging Modalities
The application of the this compound scaffold is not limited to traditional enzyme inhibition. As new therapeutic and research modalities emerge, the unique properties of this heterocyclic system may be leveraged in novel ways. For example, its rigid structure could be incorporated into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) or molecular glues, which function by inducing the degradation of target proteins or mediating new protein-protein interactions, respectively.
Furthermore, the photophysical properties of appropriately substituted this compound derivatives could be explored for applications in areas such as chemical sensing or as fluorescent probes for biological imaging. The continued exploration of the fundamental chemistry and biological activities of this scaffold is likely to uncover new and exciting applications in medicinal chemistry and beyond.
Application of Pyrido[4,3-d]pyrimidine Scaffolds in PROTAC (Proteolysis-Targeting Chimeras) Design
The pyrido[4,3-d]pyrimidine scaffold has emerged as a valuable building block in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. The pyrido[4,3-d]pyrimidine core is often utilized as the "warhead" component of the PROTAC, responsible for binding to the protein of interest.
In a notable example of its application, derivatives of the pyrido[4,3-d]pyrimidine scaffold have been employed in the development of PROTACs targeting the KRAS-G12D mutant protein, a significant driver in various cancers. Researchers have designed and synthesized a series of compounds with heterocyclic cores, including pyrido[4,3-d]pyrimidine, to act as inhibitors of KRAS-G12D. These inhibitors were then further derivatized into PROTACs by attaching a linker connected to an E3 ligase ligand nih.gov.
The design of these PROTACs involved the strategic modification of the pyrido[4,3-d]pyrimidine core to optimize binding to the target protein. For instance, in the development of KRAS-G12D inhibitors, the aromatic core, which can be a heteromonocyclic, biheterocyclic, or hetero-tricyclic system, plays a crucial role. Nitrogen-containing heterocycles like pyrido[4,3-d]pyrimidine are particularly significant due to their biological activity nih.gov.
The synthesis of these PROTACs involves multi-step chemical processes. For example, two PROTACs, designated as 26a and 26b, were synthesized from key intermediates. These final products were then characterized using techniques such as 1H NMR or HRMS to confirm their chemical structures nih.gov.
The following table provides an overview of some of the pyrido[4,3-d]pyrimidine-based compounds that have been synthesized and evaluated as potential components of PROTACs.
| Compound ID | Aromatic Core | Target | E3 Ligase Ligand | Linker |
| PROTAC 26a | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) | KRAS-G12D | Not Specified | Attached |
| PROTAC 26b | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | KRAS-G12D | Not Specified | Attached |
The antiproliferative activity of these newly synthesized compounds was assessed using a CCK-8 assay against various cancer cell lines. For instance, the Panc1 cell line is known to have the KRAS-G12D mutation, while the A549 cell line has wild-type KRAS, and HCT116 cells have a KRAS-G13D mutation. These cell lines are used to evaluate the anticancer activity and selectivity of the compounds nih.gov. The results indicated that most of the synthesized compounds displayed moderate antiproliferative activity against different KRAS-mutated cells nih.gov.
Future Research Directions and Opportunities for Pyrido 4,3 D Pyrimidine 2,4 1h,3h Dione
Exploration of Novel Synthetic Routes and Green Chemistry Enhancements
The development of efficient and sustainable synthetic methods is paramount for the future exploration of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives.
Development of More Efficient and Sustainable Synthesis Protocols
Future synthetic efforts will likely focus on the development of protocols that are not only high-yielding but also environmentally benign. The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Recent advancements in the synthesis of related pyridopyrimidine structures have highlighted the potential of multicomponent reactions (MCRs). These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. MCRs have been successfully employed for the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives, often under catalyst-free and solvent-free conditions, or using environmentally friendly catalysts. rsc.orgsemanticscholar.org For instance, mechanochemical synthesis using a ball-mill has been reported as a cost-effective and solvent-free method for preparing pyridopyrimidines. rsc.org Similarly, the use of eco-friendly catalysts like choline hydroxide in water has proven effective for the regioselective synthesis of fused pyrido[2,3-d]pyrimidines. semanticscholar.org
Other green approaches that hold promise for the synthesis of this compound include microwave-assisted synthesis, sonochemical methods, and the use of ionic liquids as recyclable reaction media. rasayanjournal.co.innih.gov These techniques can often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to traditional methods. rasayanjournal.co.in The application of nano-catalysts, which offer high efficiency and recyclability, also represents a promising avenue for future synthetic explorations. researchgate.net
Table 1: Comparison of Green Synthesis Methodologies for Pyridopyrimidine Derivatives
| Methodology | Key Advantages | Representative Catalyst/Condition |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | Catalyst-free, Choline hydroxide in water |
| Mechanochemical Synthesis | Solvent-free, cost-effective | Ball-milling |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Basic conditions |
| Sonochemistry | Efficient, clean | Ultrasound irradiation |
| Nano-catalysis | High efficiency, recyclability | Magnetic nanoparticles, SBA-15-SO3H |
Advanced SAR and Computational Modeling
A deeper understanding of the structure-activity relationships (SAR) of this compound derivatives is crucial for the design of more potent and selective therapeutic agents.
Deeper Understanding of Structure-Activity Relationships for Optimized Derivatives
Systematic modification of the this compound core and analysis of the resulting changes in biological activity will provide invaluable insights for drug design. For related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, SAR studies have revealed the importance of specific substituents at various positions for their inhibitory activity against targets like the RAF-MEK-ERK signaling pathway. nih.gov For example, the introduction of different aryl and alkyl groups can significantly influence the potency and selectivity of these compounds.
Future SAR studies should systematically explore the impact of substituents on the pyridine (B92270) and pyrimidine (B1678525) rings of the this compound scaffold. Key areas for modification include the N1 and N3 positions of the pyrimidine ring, as well as the available positions on the pyridine ring. The introduction of a diverse range of functional groups, including halogens, alkyl, aryl, and heterocyclic moieties, will help to map the chemical space around the core structure and identify key pharmacophoric features.
Integration of Advanced Computational Techniques for Predictive Modeling
Computational modeling is a powerful tool that can accelerate the drug discovery process by predicting the biological activity of novel compounds and providing insights into their mechanism of action at the molecular level. Molecular docking studies have been successfully used to understand the binding interactions of pyrido[2,3-d]pyrimidine derivatives with their biological targets, such as various kinases. tandfonline.comnih.gov These studies can help to rationalize observed SAR data and guide the design of new derivatives with improved binding affinity.
Homology modeling can be employed when the crystal structure of the target protein is unavailable, as has been demonstrated for eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be used to assess the drug-like properties of designed compounds at an early stage, helping to prioritize the most promising candidates for synthesis and biological evaluation. tandfonline.comsemanticscholar.org The integration of these computational techniques into the drug discovery workflow will be essential for the efficient development of optimized this compound-based therapeutics.
Identification of New Biological Targets and Mechanisms
While this compound and its analogs have shown promise against a range of known targets, there is significant potential to identify novel biological targets and elucidate new mechanisms of action.
Broadening the Spectrum of Enzyme and Receptor Interactions
The privileged nature of the pyridopyrimidine scaffold suggests that it can interact with a wide variety of biological macromolecules. mdpi.com Derivatives of the related pyrido[2,3-d]pyrimidine core have demonstrated inhibitory activity against a diverse array of enzymes, including:
Kinases: Eukaryotic elongation factor-2 kinase (eEF-2K), epidermal growth factor receptor (EGFR), and PIM-1 kinase. nih.govnih.govrsc.org
Other Enzymes: Poly(ADP-ribose) polymerases-1 (PARP-1) and cyclooxygenase (COX) enzymes. rsc.org
Furthermore, pyridopyrimidine derivatives have been investigated as antagonists for receptors such as the human chemokine receptor CXCR2. nih.gov
Future research should aim to broaden the scope of biological targets for this compound. High-throughput screening of diverse compound libraries against a wide panel of enzymes and receptors could lead to the identification of novel and unexpected biological activities. This approach, combined with mechanism-of-action studies, could uncover new therapeutic opportunities for this versatile scaffold.
Table 2: Known Biological Targets of Related Pyridopyrimidine Scaffolds
| Target Class | Specific Target | Scaffold |
| Kinases | eEF-2K | Pyrido[2,3-d]pyrimidine-2,4-dione |
| EGFR | Pyrido[2,3-d]pyrimidin-4(3H)-one | |
| PIM-1 Kinase | Pyrido[2,3-d]pyrimidine | |
| Other Enzymes | PARP-1 | Pyrano[2,3-d]pyrimidine-2,4-dione |
| COX-1/COX-2 | Pyrido[2,3-d]pyridazine-2,8-dione | |
| Receptors | CXCR2 | Pyrido[3,4-d]pyrimidine (B3350098) |
By systematically exploring these future research directions, the scientific community can continue to build upon the promising foundation of this compound and translate its potential into novel and effective therapeutic agents.
Investigating Novel Cellular Pathways Modulated by Derivatives
Research into derivatives of the pyrido[4,3-d]pyrimidine (B1258125) scaffold has primarily centered on oncology, revealing modulation of critical cancer-related signaling pathways.
One of the most prominent derivatives is Trametinib, which targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. dermnetnz.org Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2 (Mitogen-activated extracellular signal-regulated kinase). drugbank.compatsnap.com The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth and survival and is often hyperactivated in various cancers due to mutations in proteins like BRAF and RAS. dermnetnz.org By inhibiting MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that leads to uncontrolled cell proliferation. dermnetnz.orgpatsnap.com
More recently, a novel series of pyrido[4,3-d]pyrimidinone derivatives has been identified as potent inhibitors of Wee1 kinase. nih.gov Wee1 is a critical regulator of the cell cycle, particularly the G2-M checkpoint, preventing cells with DNA damage from entering mitosis. nih.govnih.gov Inhibition of Wee1 can force cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. nih.gov Mechanistic studies demonstrated that these Wee1 inhibitors can induce cancer cell apoptosis and cause cell cycle arrest, highlighting a distinct cellular pathway modulated by this scaffold. nih.gov
Development of Selective Research Tools
The development of highly selective inhibitors is crucial for elucidating the specific roles of individual kinases and pathways in both normal physiology and disease. The pyrido[4,3-d]pyrimidine scaffold has proven to be a versatile template for designing such tools.
Design of Highly Selective Inhibitors for Specific Kinases or Pathways
The design of selective inhibitors based on the pyrido[4,3-d]pyrimidine core has been successfully demonstrated with Trametinib and novel Wee1 inhibitors.
Trametinib functions as a highly selective, ATP non-competitive, allosteric inhibitor of MEK1 and MEK2 kinases. nih.gov Its allosteric binding mechanism, engaging the MEK protein at a site distinct from the ATP-binding pocket, contributes to its high selectivity. patsnap.comnih.gov Structural studies have revealed that Trametinib binds at the interface of MEK and its scaffold protein, Kinase Suppressor of Ras (KSR), remodeling the allosteric pocket and impacting drug residence time. nih.gov This unique binding mode distinguishes it from other MEK inhibitors and underscores its utility as a selective probe for the MAPK pathway. nih.gov
In the context of Wee1 inhibition, researchers have developed a series of potent pyrido[4,3-d]pyrimidinone derivatives. Through scaffold hopping and subsequent optimization, a lead compound, compound 34 , was identified. nih.gov This compound not only showed high potency against Wee1 kinase but also demonstrated remarkable selectivity. When tested against a panel of nine other kinases, compound 34 was found to be over 500-fold more selective for Wee1, making it a valuable research tool for studying Wee1-specific functions. nih.gov
| Compound Name/Series | Target Kinase | Key Findings |
| Trametinib | MEK1 / MEK2 | Potent and selective allosteric inhibitor; binds to the KSR-MEK interface. nih.govbnl.gov |
| Pyrido[4,3-d]pyrimidinone Series (e.g., Compound 34) | Wee1 | Potent inhibitors with high selectivity (>500-fold over other kinases for Compound 34). nih.gov |
Addressing Metabolic and In Vivo Challenges in Research Models
Translating promising in vitro results into in vivo efficacy requires overcoming significant challenges related to drug metabolism, pharmacokinetics, and pharmacodynamics.
Strategies to Improve Metabolic Stability in Preclinical Models
A critical aspect of preclinical development is ensuring that a compound has sufficient metabolic stability to achieve and maintain therapeutic concentrations in vivo. Research on pyrido[4,3-d]pyrimidine derivatives has begun to address this challenge.
In the development of novel Wee1 inhibitors, the metabolic stability of the pyrido[4,3-d]pyrimidinone scaffold was assessed. The synthesized inhibitors, including the potent compound 34 , were reported to display good stability in in vitro mouse liver microsome assays. nih.gov This is a crucial first step, suggesting that the scaffold is not immediately susceptible to rapid metabolic breakdown, which is a common reason for the failure of drug candidates. While this initial finding is positive, further studies are required to identify potential metabolic soft spots and employ medicinal chemistry strategies, such as blocking sites of metabolism with metabolically stable groups, to enhance stability if needed for in vivo applications. For other pyridopyrimidine isomers, such as pyrido[3,4-d]pyrimidines, researchers have successfully improved metabolic stability by introducing diverse substituents at specific positions of the scaffold to alter molecular recognition by metabolic enzymes. acs.org
Further Research into In Vivo Target Engagement and Pharmacodynamics
Confirming that a drug candidate engages its intended target in a living system and exerts the desired biological effect is paramount.
For Trametinib, in vivo pharmacodynamic studies have demonstrated a sustained suppression of phosphorylated ERK (p-ERK), a downstream biomarker of MEK activity, for over 24 hours. nih.gov This sustained target engagement is a key factor in its clinical efficacy. MIB/MS (Multiplexed Inhibitor Beads and Mass Spectrometry) competition analysis has also been used to confirm target engagement in cell lysates and treated cells. researchgate.net
For the novel pyrido[4,3-d]pyrimidinone Wee1 inhibitors, initial mechanistic studies have provided a strong foundation for future in vivo work. The lead compound 34 was shown to have measurable effects on downstream biomarkers of Wee1 activity in cellular models. nih.gov Furthermore, it was demonstrated to induce apoptosis and cause cell cycle arrest in the G0/G1 phase, confirming its intended pharmacodynamic effect on cancer cells. nih.gov These findings strongly support advancing these selective inhibitors into preclinical animal models to verify in vivo target engagement and assess their therapeutic potential.
| Compound Name | Target | In Vivo / Preclinical Model Finding |
| Trametinib | MEK1 / MEK2 | Showed a favorable pharmacokinetic profile with sustained suppression of p-ERK for over 24 hours in preclinical models. nih.gov |
| Compound 34 (Wee1 Inhibitor) | Wee1 | Displayed good stability in mouse liver microsomes and demonstrated effects on downstream biomarkers and cell cycle in vitro, warranting further in vivo investigation. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, and how can reaction conditions be optimized?
- Pyrido[4,3-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, intermediates like 6-aminopyrimidin-5-carboxaldehyde react with acetophenones under BF₃·Et₂O catalysis at 160°C to form fused pyridopyrimidine cores . Optimization involves adjusting reaction time, solvent (e.g., DMF or ethanol), and stoichiometry. Yield improvements (e.g., 40–78%) are achieved by stepwise alkylation using ethyl/propyl iodides and purification via recrystallization .
Q. How are NMR and HRMS used to confirm the structure of pyrido[4,3-d]pyrimidine derivatives?
- 1H NMR identifies substituent environments: alkyl groups (δ 1.19–1.24 ppm for ethyl), cyclopropyl protons (δ 0.99–1.24 ppm), and aromatic protons (δ 7.57–7.62 ppm for thiazole rings) . 13C NMR confirms carbonyl carbons (δ 178–180 ppm) and heterocyclic carbons. HRMS validates molecular weights (e.g., [M+H]+ 196.2 for a cyclopropyl-ethyl derivative) .
Q. What are the key steps in characterizing intermolecular interactions in pyrido[4,3-d]pyrimidine crystals?
- X-ray crystallography reveals dihedral angles (e.g., 88.2° between aromatic rings) and intermolecular interactions. For example, edge-to-face π-π stacking (centroid distances: 3.06–3.10 Å) and hydrogen bonds (C–H⋯O/N) stabilize 3D networks . Refinement tools like SHELXL are critical for modeling these interactions .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of pyrido[4,3-d]pyrimidine derivatives?
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like eEF-2K or HIV-1 capsid proteins. ADMET predictions (SwissADME, pkCSM) assess solubility, bioavailability, and toxicity. Recent studies highlight derivatives with antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) and anticancer potential via kinase inhibition .
Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?
- SAR analysis identifies critical substituents. For example, 1-benzyl substitutions enhance antimicrobial activity, while bulky groups reduce potency. Dose-response assays and kinetic studies differentiate true inhibitors from false positives. Contradictions in IC₅₀ values (e.g., 0.5–10 µM) are addressed by validating assays with positive controls (e.g., Metronidazole) .
Q. How do substituents influence the electronic and steric properties of pyrido[4,3-d]pyrimidine cores?
- Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Steric effects from cyclopropyl or benzyl groups alter dihedral angles (88–90°) and π-π stacking efficiency. DFT calculations (e.g., Gaussian 09) map HOMO/LUMO distributions to predict redox behavior .
Q. What experimental approaches validate pyrido[4,3-d]pyrimidine derivatives as selective kinase inhibitors?
- Kinase profiling panels (e.g., Eurofins) screen against 50+ kinases. Cellular assays (e.g., Western blotting for phosphorylated eEF-2K) confirm target engagement. Selectivity is achieved by optimizing hydrogen-bond donors (e.g., –NH₂ at position 6) and hydrophobic substituents (e.g., ethyl groups) .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading .
- Crystallography : SHELX software refines disorder models and anisotropic thermal parameters for accurate structural resolution .
- Bioactivity Validation : Combine in vitro assays (MIC, IC₅₀) with in silico ADMET profiling to prioritize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
